molecular formula C6H3BrClFO B2641302 2-Bromo-6-chloro-3-fluorophenol CAS No. 1782417-49-5

2-Bromo-6-chloro-3-fluorophenol

Cat. No.: B2641302
CAS No.: 1782417-49-5
M. Wt: 225.44
InChI Key: DKHIZFLKCWAZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-3-fluorophenol ( 1782417-49-5) is an ortho-substituted tri-halogenated phenol offered as a key chemical building block for advanced organic synthesis and pharmaceutical research . This compound belongs to a class of chemicals frequently utilized in the development of more complex structures, such as Schiff base molecules, which are of significant interest in coordination chemistry, material science, and the development of novel organic compounds with photochromic properties . While the specific properties of this compound are an active area of research, its molecular structure, incorporating bromine, chlorine, and fluorine atoms on the phenolic ring, makes it a valuable and versatile precursor for constructing diverse chemical libraries. Compounds in this category are often investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs), ligands for catalysts, and functional materials . Furthermore, halogenated phenols are studied in environmental science as models for understanding the formation and transformation of disinfection byproducts (DBPs) in water treatment processes, given that similar structures have been identified as cytotoxic intermediates . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHIZFLKCWAZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-chloro-3-fluorophenol CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5 ) is a highly specialized poly-halogenated phenol intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Characterized by its dense functionalization—containing bromine, chlorine, and fluorine atoms on a single phenolic ring—it serves as a versatile scaffold for Structure-Activity Relationship (SAR) studies.

The compound’s unique substitution pattern allows for orthogonal functionalization: the bromine atom facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity. This guide outlines the chemical identity, synthetic pathways, handling protocols, and reactivity profiles necessary for integrating this compound into drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The following data consolidates the physicochemical profile of the target compound.

Datasheet: this compound
PropertySpecification
CAS Number 1782417-49-5
IUPAC Name This compound
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
SMILES Oc1c(Br)c(F)ccc1Cl
Appearance Off-white to pale yellow solid (low-melting) or viscous liquid
Purity Grade Typically ≥97% (HPLC)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) ~6.5 - 7.5 (Estimated; more acidic than phenol due to electron-withdrawing halogens)

Synthetic Routes & Manufacturing[5][6][9][10]

Synthesizing this compound requires overcoming significant regioselectivity challenges. The directing effects of the hydroxyl group (strongly activating, ortho/para) compete with the directing effects of the halogens.

Mechanism of Synthesis: Directed Halogenation

The most logical synthetic pathway involves the stepwise halogenation of 3-fluorophenol. The sequence is critical to ensure the correct placement of bromine and chlorine atoms.

  • Precursor Selection: 3-Fluorophenol is the optimal starting material.

  • Step 1: Bromination: Controlled bromination is performed. The hydroxyl group directs ortho/para. The 3-fluoro substituent exerts an inductive withdrawing effect, deactivating the ring but directing ortho/para relative to itself. The position between OH and F (C2) is sterically crowded but electronically activated. However, under standard conditions, para-bromination (C4) is often favored. To achieve the 2-bromo isomer, conditions favoring ortho-substitution (e.g., using amines to coordinate the phenol) or separation of isomers is required.

    • Note: Commercially, 2-Bromo-3-fluorophenol (CAS 443-81-2) is often used as the advanced intermediate to bypass this difficulty.

  • Step 2: Chlorination: Chlorination of 2-Bromo-3-fluorophenol.

    • Sites Available: C4 (para to OH) and C6 (ortho to OH).

    • Regiochemistry: C4 is ortho to the Fluorine atom, which inductively deactivates this site. C6 is para to the Fluorine, making it electronically more favorable for Electrophilic Aromatic Substitution (EAS) despite being ortho to the OH.

    • Result: This electronic push-pull dynamic favors the formation of the 6-chloro isomer, yielding the target This compound .

Visualization: Synthetic Workflow

SynthesisPath Start 3-Fluorophenol Inter 2-Bromo-3-fluorophenol (CAS 443-81-2) Start->Inter Bromination Product This compound (Target) Inter->Product Major Pathway (C6 Substitution) SideProduct 4-Chloro Isomer (Impurity) Inter->SideProduct Minor Pathway (C4 Substitution) Reagent1 Br2 / Amine (Ortho-selective) Reagent1->Inter Reagent2 NCS or Cl2 (Chlorination) Reagent2->Product

Figure 1: Stepwise synthetic pathway leveraging electronic directing effects to achieve the target isomer.

Reactivity Profile & Applications

This compound is a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal coupling reactions.

Selective Functionalization Strategy

Researchers can exploit the reactivity difference between the C-Br and C-Cl bonds.

  • C-Br Bond: Weaker bond energy (~67 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C-Cl Bond: Stronger bond energy (~80 kcal/mol). Remains intact during initial coupling, allowing for a second derivatization step later.

  • OH Group: Can be protected (e.g., as a methyl ether or TBDMS) or used as a nucleophile for ether synthesis.

Visualization: Chemoselectivity Logic

Reactivity Center 2-Bromo-6-chloro- 3-fluorophenol Suzuki Suzuki Coupling (Reacts at Br) Center->Suzuki Pd(PPh3)4 / Boronic Acid RT to 60°C Ether Alkylation (Reacts at OH) Center->Ether K2CO3 / R-X LateStage Late-Stage Coupling (Reacts at Cl) Suzuki->LateStage Requires harsher conditions (e.g., XPhos, 100°C)

Figure 2: Chemoselective reactivity map. The Bromine atom provides the primary entry point for carbon-carbon bond formation.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its isomers (e.g., 4-chloro or 5-fluoro variants).

1H NMR Signature (Predicted)
  • Solvent: DMSO-d6

  • Signals:

    • δ ~10.5 ppm (s, 1H): Phenolic OH (Exchangeable).

    • Aromatic Region: Two protons are present on the ring (H4 and H5).

      • H4: This proton is adjacent to Fluorine (C3) and Chlorine (C6) is meta. Expect a doublet of doublets (dd) due to coupling with F (J_H-F ~8-10 Hz) and H5 (J_H-H ~8 Hz).

      • H5: Adjacent to Chlorine (C6) and H4. Expect a doublet (d) or doublet of doublets.

    • Differentiation: The coupling constant between H4 and F is the diagnostic marker. If the Cl were at C4, the splitting pattern would change drastically (singlets or meta-coupling).

Mass Spectrometry (GC-MS/LC-MS)
  • Parent Ion: Look for molecular ion peaks [M]- or [M]+.

  • Isotope Pattern: The combination of Br (79/81) and Cl (35/37) creates a distinct "M, M+2, M+4" pattern.

    • M (Br79/Cl35): Base peak.

    • M+2 (Br81/Cl35 + Br79/Cl37): High intensity (~130% of base).

    • M+4 (Br81/Cl37): Lower intensity (~30% of base).

Safety & Handling Protocols

Hazard Classification:

  • GHS Signal: WARNING / DANGER

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Procedure:

  • Engineering Controls: Always handle within a certified chemical fume hood. The presence of multiple halogens increases lipophilicity, potentially aiding skin absorption.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenols are oxidation-prone; the halogenated nature adds stability, but light sensitivity is possible (C-Br bond photolysis).

References

  • AOBChem. (2024). Product Datasheet: this compound (CAS 1782417-49-5).[2] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-3-fluorophenol (Precursor Analysis). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Phenols. Retrieved from

  • ChemicalBook. (2024). Supplier Listings and Isomer Data for Bromo-chloro-fluorophenols. Retrieved from [3][4]

Sources

physicochemical properties of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloro-3-fluorophenol

Abstract

As a substituted halogenated phenol, this compound is a compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its multifaceted structure, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) and a reactive hydroxyl group, offers a platform for complex molecular engineering. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, analytical characterization, and safety protocols. The strategic arrangement of its functional groups allows for orthogonal synthesis strategies, making it a valuable building block for creating advanced intermediates and active pharmaceutical ingredients.

Chemical Identity and Structure

The precise arrangement of substituents on the phenol ring is critical to the molecule's reactivity and physical properties.

  • IUPAC Name: this compound

  • CAS Number: 1782417-49-5[1]

  • Molecular Formula: C₆H₃BrClFO[1]

  • Molecular Weight: 225.44 g/mol [2]

  • Canonical SMILES: C1=CC(=C(C(=C1F)Cl)O)Br[2]

  • InChI Key: VGDYUSDMWUDGAB-UHFFFAOYSA-N[3]

Physicochemical Properties

The properties of this compound are dictated by the interplay between its aromatic ring, the phenolic hydroxyl group, and the distinct electronic effects of the three halogen substituents. All quantitative data are summarized in Table 1.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 225.44 g/mol [2]
CAS Number 1782417-49-5[1]
Purity Typically ≥97%[1]
Appearance Data not consistently available[1]
Storage Temperature 2-8°C or Room Temperature[1][2]
Acidity (pKa)
Solubility and Lipophilicity (LogP)

The presence of multiple halogen atoms imparts a significant hydrophobic character to the molecule. While the hydroxyl group can participate in hydrogen bonding, the overall solubility in aqueous media is expected to be low. The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A higher LogP value suggests a preference for nonpolar environments and is often correlated with membrane permeability and potential for bioaccumulation. For the related isomer, 3-Bromo-6-chloro-2-fluorophenol, the LogP is reported to be 3.18, indicating moderate lipophilicity[4]. This suggests that this compound will exhibit limited water solubility and will preferentially partition into organic phases[4].

Reactivity and Synthetic Utility: A Platform for Orthogonal Chemistry

The true value of this compound in drug development lies in its capacity for selective, or orthogonal, chemical transformations. The different functional groups exhibit distinct reactivities, allowing chemists to address one site on the molecule while leaving the others intact.

  • C-Br Bond Reactivity: The carbon-bromine bond is the most labile of the carbon-halogen bonds in this molecule. It is highly susceptible to oxidative addition with palladium(0) catalysts, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new aryl, vinyl, or alkynyl groups at the 2-position.[5]

  • O-H Bond Reactivity: The acidic phenolic proton can be easily removed by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic phenoxide. This anion can then participate in Williamson ether synthesis to form aryl ethers or react with acyl chlorides to form esters.[6]

  • C-Cl and C-F Bond Inertness: The carbon-chlorine and carbon-fluorine bonds are significantly stronger and less reactive under typical cross-coupling conditions. Fluorine, in particular, has a very strong bond to the aromatic ring and its potent inductive electron-withdrawing effect can activate the ring for nucleophilic aromatic substitution (SNAr), though this typically requires harsh conditions and a strongly electron-deficient ring.[5]

This differential reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner.

G cluster_main This compound cluster_path1 Pathway 1: Cross-Coupling cluster_path2 Pathway 2: Etherification main C₆H₃BrClFO reagent1 Pd(PPh₃)₄ R-B(OH)₂ main->reagent1 Reacts at C-Br bond reagent2 1. Base (NaH) 2. R'-X (Alkyl Halide) main->reagent2 Reacts at O-H bond product1 Aryl-Substituted Product reagent1->product1 product2 Aryl Ether Product reagent2->product2

Caption: Orthogonal reactivity of this compound.

Experimental Protocol: Purity Assessment by HPLC

This protocol describes a standard method for determining the purity of a sample of this compound using reverse-phase high-performance liquid chromatography (HPLC).

Objective: To separate the main compound from potential impurities and quantify its purity based on peak area.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid

  • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • This compound sample

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with a 50:50 mixture of Solvent A and Solvent B to a final concentration of 100 µg/mL.

    • Rationale: Preparing a standard of known concentration is essential for peak identification and system suitability checks. Acetonitrile is a common solvent for aromatic compounds.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration (100 µg/mL) following the same procedure as the standard.

    • Rationale: Matching the sample and standard concentrations and solvent matrix minimizes variability.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 220 nm

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

    • Rationale: A C18 column separates compounds based on hydrophobicity. The gradient elution (increasing acetonitrile concentration) effectively elutes compounds with varying polarities. Formic acid helps to protonate acidic sites, leading to sharper, more symmetrical peaks. The 220 nm wavelength is chosen for strong absorbance by the aromatic ring.

  • System Suitability and Analysis:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • Inject a blank (solvent) to ensure no carryover.

    • Inject the sample solution.

    • Rationale: System suitability ensures the HPLC system is performing correctly and producing reliable data.

  • Data Interpretation:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

Safety and Handling

As a halogenated phenol, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

    • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from 2-8°C to room temperature.[1][2]

Conclusion

This compound is a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. Its key physicochemical features—moderate lipophilicity, enhanced acidity compared to phenol, and particularly its capacity for orthogonal chemical transformations—make it a versatile tool for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779284, 2-Bromo-6-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12175701, 2-Bromo-3-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66601002, 3-Bromo-6-chloro-2-fluorophenol. Retrieved from [Link]

  • Bldepharm. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol. Retrieved from [Link]

  • PrepChem.com. (2025, November 25). Synthesis of 2-bromo-6-chlorophenol. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-6-fluoronaphthalene Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a critical class of intermediates in the fine chemical industry, serving as versatile building blocks for a wide array of complex molecules. Their utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the introduction of halogen atoms can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed technical overview of 2-Bromo-6-chloro-3-fluorophenol, a tri-substituted phenol with a unique substitution pattern that offers a range of synthetic possibilities. While specific experimental data for this compound is limited in publicly available literature, this guide will synthesize the available information and provide expert insights based on the established chemistry of related halogenated phenols.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

PropertyValueSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₆H₃BrClFO[1][2]
Molecular Weight 225.44 g/mol [1]
CAS Number 1782417-49-5[1][2]
Appearance Not explicitly stated, likely a solid at room temperatureInferred from related compounds
Purity Typically available at ≥97%[2]

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. While specific spectra for this compound are not currently published, the expected spectral features can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts dictated by the electronegativity of the directly attached and neighboring substituents.

    • ¹⁹F NMR: The fluorine NMR will show a single resonance, and its coupling to adjacent protons can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic absorptions for C-Br, C-Cl, and C-F bonds would be observed in the fingerprint region, along with aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine and chlorine, which have distinct natural isotopic abundances.

Synthesis Strategies

A potential, though unverified, synthetic pathway could involve the following logical steps:

G 3-Fluorophenol 3-Fluorophenol Intermediate_1 Intermediate_1 3-Fluorophenol->Intermediate_1 Chlorination This compound This compound Intermediate_1->this compound Bromination G cluster_0 This compound cluster_1 Potential Synthetic Transformations Start This compound App1 Pharmaceutical Scaffolds Start->App1 Cross-coupling at C-Br or C-Cl App2 Agrochemical Active Ingredients Start->App2 Nucleophilic substitution or etherification App3 Functionalized Materials Start->App3 Polymerization precursor

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-chloro-3-fluorophenol is a highly specialized poly-halogenated intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical scaffolds. Its solubility behavior is governed by a unique structural feature: 2,6-dihalogen steric shielding .

Unlike simple phenol, the flanking bromine and chlorine atoms at the ortho positions significantly inhibit the hydroxyl group’s ability to hydrogen bond with external acceptors. This "Ortho-Effect" drastically reduces water solubility while enhancing solubility in non-polar and chlorinated organic solvents. This guide provides a theoretical solubility framework, a "High-Confidence" solvent compatibility table, and a validated protocol for empirical determination.

Part 1: Physicochemical Architecture & Solubility Mechanism

To select the correct solvent, one must understand the competition between the compound's lipophilic halogen shell and its hydrophilic hydroxyl core.

Structural Analysis
  • Core Scaffold: Phenol (

    
    ).[1]
    
  • Substituents:

    • 2-Position (Ortho): Bromine (Large atomic radius, high lipophilicity).

    • 6-Position (Ortho): Chlorine (Electron-withdrawing, steric bulk).

    • 3-Position (Meta): Fluorine (High electronegativity, metabolic stability).

The "Ortho-Effect" on Solvation

The critical determinant of solubility for this molecule is the 2,6-disubstitution pattern .

  • Steric Shielding: The bulky Bromine and Chlorine atoms physically crowd the phenolic -OH group.

  • Intramolecular Interactions: The phenolic proton is likely engaged in weak intramolecular hydrogen bonding (or electrostatic interaction) with the ortho halogens.

  • Result: The energy penalty for breaking these intramolecular interactions to form intermolecular bonds with a solvent is high. Consequently, the molecule acts more "hydrocarbon-like" than typical phenols.

Predicted Physicochemical Constants
  • LogP (Octanol/Water Partition): Estimated ~3.8 – 4.2 (Highly Lipophilic).

  • pKa: Estimated ~6.0 – 7.0 (More acidic than phenol due to electron-withdrawing halogens, but less acidic than picric acid).

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): High (due to Br/Cl polarizability).
      
    • 
       (Polar): Moderate.
      
    • 
       (H-Bonding): Low (due to steric shielding).
      

Part 2: Solvent Selection Strategy

Based on the structural analysis and comparative data from 2,6-dichlorophenol and 2,4,6-trichlorophenol, the following solubility profile is established.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 g/L)"Like dissolves like." High dispersion forces (

) match the halogenated ring. Primary choice for extraction.
Polar Aprotic DMSO, DMF, DMAcExcellent (>150 g/L)Strong dipole interactions overcome the crystal lattice energy. Ideal for nucleophilic substitution reactions (

).
Polar Protic Methanol, Ethanol, IsopropanolGood (50–100 g/L)Capable of H-bonding, but steric bulk makes them less effective than in simple phenols. Solubility decreases as alcohol chain length increases.
Ethers/Esters Ethyl Acetate, THF, MTBEGood (50–80 g/L)Good H-bond acceptors for the phenolic proton. Excellent for crystallization or liquid-liquid extraction.
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneModerate (20–50 g/L)

stacking interactions. Solubility increases significantly with temperature (useful for recrystallization).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<5 g/L)Lacks sufficient polarity or polarizability to solvate the phenolic core. Used as an anti-solvent to crash out the product.
Water Water (pH 7)Insoluble (<0.5 g/L)Hydrophobic effect dominates.
Alkaline Water 1M NaOH, 1M KOHSoluble (as salt)Deprotonation forms the phenoxide anion (

), which is highly water-soluble.
Visualization: Solvation Mechanism

The following diagram illustrates how the ortho-halogens block water access, driving the molecule into organic phases.

SolvationMechanism cluster_0 Solubility Outcome Compound This compound DCM DCM (Chlorinated) Compound->DCM High Affinity (Dispersion Forces) OrthoShield Steric Shielding (Br/Cl block OH) Compound->OrthoShield Intramolecular Effect Water Water (Polar Protic) Result1 Hydrophobic (Water Insoluble) Water->Result1 Result2 Lipophilic (Organic Soluble) DCM->Result2 OrthoShield->Water Repels/Inhibits H-Bonding

Figure 1: Mechanistic impact of ortho-substitution on solvent affinity. The steric bulk of Br and Cl prevents effective hydration, favoring chlorinated solvents.

Part 3: Experimental Determination Protocol

Since specific batch-to-batch impurity profiles can alter solubility, empirical determination is required for process validation. Do not rely solely on literature values for critical scale-up steps.

Protocol: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine the thermodynamic solubility of this compound in a target solvent at


.

Reagents:

  • Target Solvent (HPLC Grade).

  • Reference Standard: this compound (>98% purity).[2]

  • Mobile Phase: Acetonitrile / Water (0.1%

    
    ).
    

Workflow:

  • Preparation (Supersaturation):

    • Add excess solid compound (~100 mg) to 2 mL of the target solvent in a glass vial.

    • Critical Step: Ensure undissolved solid remains visible. If it dissolves completely, add more solid.

  • Equilibration:

    • Agitate the vial at

      
       for 24 hours using a thermomixer or shaking water bath.
      
    • Why: 24 hours ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45

      
       PTFE syringe filter (pre-saturated).
      
    • Note: Use PTFE filters; Nylon may bind phenolic compounds.

  • Quantification (HPLC):

    • Dilute the supernatant 1:100 or 1:1000 with Mobile Phase to fit the linear calibration range.

    • Inject onto a C18 Reverse Phase column.

    • Detection: UV at 280 nm (phenolic absorption max).

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermomixer) Start->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddSolid Add More Compound CheckSolid->AddSolid No Filter Filter (0.45µm PTFE) or Centrifuge CheckSolid->Filter Yes AddSolid->Agitate Dilute Dilute Supernatant (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification (vs. Standard Curve) Dilute->HPLC

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Part 4: Applications in Synthesis & Purification

Extraction Strategy

When synthesizing this compound (e.g., via halogenation of 3-fluorophenol), the reaction mixture is often acidic.

  • Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate for extraction.

  • Avoid: Diethyl ether (flammability/peroxide risk) unless necessary.

  • pH Control: The aqueous layer must be acidic (pH < 4) to ensure the phenol is protonated and partitions into the organic layer. At pH > 8, it forms a water-soluble salt.

Crystallization Strategy

To purify the compound from poly-halogenated impurities:

  • Solvent System: Recrystallization from hot Hexane/Toluene mixtures or Heptane/Ethyl Acetate .

  • Method: Dissolve in minimum hot Toluene (

    
    ), then slowly add Hexane (anti-solvent) and cool to 
    
    
    
    . The steric bulk of the halogens facilitates good crystal packing upon cooling.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for solubility parameter prediction).
  • U.S. EPA. (1996). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link (Standard protocol for handling and extracting halogenated phenols).

  • PubChem. (n.d.).[3] Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Isomer Analog).[4] National Library of Medicine. Link (Source for physicochemical constants of structural analogs).

  • Sigma-Aldrich. (n.d.). Solubility of Halogenated Phenols - Technical Bulletin.

Sources

Acidity Landscapes of Poly-Halogenated Phenols: Mechanisms, Measurement, and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and agrochemical design, the ionization state of a molecule is a master variable governing solubility, membrane permeability (LogD), and protein binding.[1] Poly-halogenated phenols (PHPs) represent a unique challenge and opportunity in this space. While the phenol moiety (


) is a weak acid, strategic halogenation can drive the 

down to 4.7 (pentachlorophenol), effectively converting a neutral lipophile into a soluble anion at physiological pH.

This guide moves beyond standard textbook definitions to explore the causality of these shifts, the "Fluorine Anomaly," and the rigorous experimental protocols required to measure these values accurately in the face of poor aqueous solubility.

Mechanistic Underpinnings: The Electronic Tug-of-War

The acidity of any phenol is dictated by the stability of its conjugate base, the phenoxide anion.[2] In PHPs, this stability is determined by three competing vector forces: Inductive effects (


), Resonance effects (

), and Solvation/Steric effects.
The Inductive/Resonance Paradox

Halogens are electron-withdrawing by induction (


) but electron-donating by resonance (

).
  • Induction (

    
    ):  Halogens pull electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen. This effect decays rapidly with distance (
    
    
    
    ).
  • Resonance (

    
    ):  Halogen lone pairs can donate electron density into the 
    
    
    
    -system, destabilizing the phenoxide anion.
The Fluorine Anomaly

A critical insight for medicinal chemists is that 4-fluorophenol is less acidic than 4-chlorophenol , despite fluorine being more electronegative.

  • Cause: The 2p orbitals of Fluorine overlap perfectly with the 2p orbitals of the aromatic Carbon. This maximizes the

    
     effect, which opposes the 
    
    
    
    effect.
  • Contrast: Chlorine’s 3p orbitals bind poorly with Carbon’s 2p orbitals, rendering its

    
     effect negligible. The 
    
    
    
    effect dominates, significantly increasing acidity.
The Ortho Effect

Substituents in the 2-position (ortho) have a disproportionate impact due to proximity.

  • Intramolecular H-Bonding: In some cases (e.g., 2-fluorophenol), the H-bond stabilizes the neutral phenol, making proton removal harder (thermodynamically), yet the inductive proximity usually overrides this, resulting in a net increase in acidity compared to the parent phenol.

  • Steric Inhibition of Solvation: Bulky ortho-halogens (Br, I) can shield the phenoxide oxygen from water molecules, potentially destabilizing the anion (raising

    
    ), though the inductive withdrawal usually wins out.
    
Visualization: Electronic Vectors

The following diagram illustrates the opposing forces determining the stability of the phenoxide anion.

Mechanism Phenol Neutral Phenol (Less Stable) Equilibrium Ka Phenol->Equilibrium Phenoxide Phenoxide Anion (Conjugate Base) Equilibrium->Phenoxide Induction Inductive Effect (-I) Stabilizes Anion (F > Cl > Br > I) Induction->Phenoxide Withdraws e- density Resonance Resonance Effect (+R) Destabilizes Anion (F >> Cl > Br) Resonance->Phenoxide Donates e- density

Figure 1: The stability of the phenoxide anion is the net result of stabilizing inductive withdrawal and destabilizing resonance donation.

The Data Vault: Quantitative Acidity Landscapes

The following data aggregates experimental values to illustrate position-dependence and degree of substitution.

Table 1: The Halogen Series (Monosubstituted)

Note the "Fluorine Anomaly" at the para position.

SubstituentOrtho (

)
Meta (

)
Para (

)
Dominant Effect (Para)
Hydrogen (Ref) 9.95 9.95 9.95 N/A
Fluoro 8.739.299.91

(Cancellation)
Chloro 8.489.029.38

(Induction wins)
Bromo 8.429.039.36

Iodo 8.469.069.30

Table 2: Cumulative Chlorination (Polysubstituted)

Demonstrating the additive nature of the inductive effect.

CompoundStructure

(Exp)

(vs Phenol)
Physiological State (pH 7.4)
Phenol

9.950Neutral
4-Chlorophenol 4-Cl9.38-0.57Neutral
2,4-Dichlorophenol 2,4-

7.85-2.10~25% Ionized
2,4,6-Trichlorophenol 2,4,6-

6.23-3.72>90% Anionic
Pentachlorophenol

4.74 -5.21100% Anionic

Experimental Masterclass: Measuring the Insoluble

As a Senior Scientist, one must address the elephant in the room: Poly-halogenated phenols have terrible water solubility. Standard aqueous potentiometric titration often fails due to precipitation or electrode fouling.

The Solution: Yasuda-Shedlovsky Extrapolation

To ensure data integrity, we utilize spectrophotometric titration in mixed-solvent systems (Acetonitrile/Water or Methanol/Water) and extrapolate to zero organic content.

Protocol: Spectrophotometric Determination via UV-Vis[3][4][5]

Reagents:

  • Analyte: 50 µM PHP solution.

  • Cosolvent: Acetonitrile (MeCN) - UV cutoff < 190nm.

  • Buffer: Universal buffer (Britton-Robinson) or specific Good's buffers.

Workflow:

  • Solubilization: Prepare stock solutions in 20%, 30%, 40%, and 50% (v/v) MeCN/Water mixtures.

  • Spectral Scan: Record UV-Vis spectra (200–400 nm) at pH values ranging from 2 to 12.

    • Observation: Look for the bathochromic shift (red shift) and hyperchromic effect as the phenol ionizes to phenoxide.

  • Data Fitting: Determine the apparent

    
     (
    
    
    
    ) for each solvent mixture using the Henderson-Hasselbalch equation at the
    
    
    of the phenoxide.
  • Extrapolation (Yasuda-Shedlovsky): Plot

    
     vs. 
    
    
    
    (where
    
    
    is the dielectric constant of the mixture). The y-intercept represents the true aqueous
    
    
    .
Experimental Workflow Diagram

Protocol Start Start: Lipophilic PHP Sample Prep Prepare MeCN/H2O Mixtures (20%, 30%, 40%, 50%) Start->Prep Titrate Spectrophotometric Titration (pH 2.0 - 12.0) Prep->Titrate Isosbestic Identify Isosbestic Point & Lambda Max shift Titrate->Isosbestic Calc_psKa Calculate Apparent pKa (psKa) for each % mixture Isosbestic->Calc_psKa Extrapolate Yasuda-Shedlovsky Plot (Intercept = Aqueous pKa) Calc_psKa->Extrapolate

Figure 2: The Yasuda-Shedlovsky extrapolation workflow allows for accurate pKa determination of water-insoluble compounds.

Applications in Drug Design & Ecotoxicology

Bioisosteric Replacement

In drug design, replacing a hydrogen with a halogen is a standard tactic to block metabolic hot-spots (CYP450 oxidation). However, this guide highlights a secondary effect:

  • Scaffold Hopping: Replacing a carboxylic acid (

    
    ) with a pentachlorophenol moiety (
    
    
    
    ) maintains the anionic charge at physiological pH but drastically alters the lipophilicity profile (LogP) and molecular shape.
Environmental Fate

The


 directly dictates the environmental mobility of PHPs.[1]
  • Pentachlorophenol (PCP): With a

    
     of 4.74, PCP exists almost exclusively as the phenolate anion in environmental waters (pH 6–8). Anions do not volatilize and have lower soil organic carbon adsorption (
    
    
    
    ) compared to the neutral form, leading to high aqueous mobility and groundwater contamination risks.

References

  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press. (Standard source for dissociation constants of organic acids).[6]

  • Crosby, D. G., et al. (1981). "Environmental Chemistry of Pentachlorophenol." Pure and Applied Chemistry. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on Yasuda-Shedlovsky and pKa measurement).
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Reusch, W. (2013). "Virtual Textbook of Organic Chemistry: Acidity of Phenols." Michigan State University. Link

  • Grossi, P., et al. (2014). "Spectrophotometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures." Journal of Solution Chemistry.

Sources

safety data sheet (SDS) for 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet for 2-Bromo-6-chloro-3-fluorophenol

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of this compound (CAS No: 1782417-49-5). As a halogenated phenol, this compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its trifunctional nature, featuring bromine, chlorine, and fluorine substituents on a phenol ring, offers multiple reaction sites for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of Safety Data Sheet (SDS) information, providing context and rationale for the safety protocols described. The information herein is synthesized from available data for the compound and its structural analogs to ensure a robust and conservative approach to safety.

Chemical Identification and Properties

Proper identification is the foundation of chemical safety. This compound is a distinct chemical entity with a unique identifier.

IdentifierValueSource
Chemical Name This compoundAOBChem[2]
CAS Number 1782417-49-5AOBChem[2]
Molecular Formula C₆H₃BrClFOAOBChem[2]
Molecular Weight 225.44 g/mol Calculated
Purity Typically ≥97%AOBChem[2]

The physical properties of this compound are not widely published. However, by analogy with similar halogenated phenols, it is expected to be a solid at room temperature.[3] It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapor.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, this compound is classified as follows:

  • Signal Word: Warning [2]

Hazard Statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications indicate that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation. The irritant nature of the compound is a common feature of phenols, which can denature proteins upon contact with tissues. The halogen substituents can further enhance this effect.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification cluster_pictogram Required Pictogram Product {CAS: 1782417-49-5 | Signal Word: Warning} H315 Skin Irritation H315: Causes skin irritation Product->H315 H319 Eye Irritation H319: Causes serious eye irritation Product->H319 H335 Respiratory Irritation H335: May cause respiratory irritation Product->H335 Pictogram Exclamation Mark (GHS07) H315->Pictogram H319->Pictogram H335->Pictogram

Caption: GHS Hazard classification workflow for the compound.

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling halogenated phenols.[4][5]

Exposure RouteProtocolCausality and Rationale
Inhalation 1. Remove the individual to fresh air immediately. 2. Keep the person at rest in a position comfortable for breathing. 3. If breathing is difficult or irritation persists, seek immediate medical attention.[4]The primary goal is to remove the individual from the source of exposure to prevent further irritation to the respiratory tract.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing and shoes while flushing. 3. If skin irritation persists, seek medical attention.[4][5]Rapid and thorough washing is essential to remove the chemical and minimize its corrosive action on the skin.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses, if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist.[4][6]The eyes are particularly sensitive. Extended flushing is necessary to ensure the chemical is completely removed to prevent serious, lasting damage.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Have the person drink one or two glasses of water to dilute the substance. 4. Seek immediate medical attention. Call a poison control center or doctor.[5]Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the damage. Dilution is a safer initial step.

Handling, Storage, and Engineering Controls

Proactive measures are the most effective way to ensure safety. A multi-layered approach combining engineering controls, safe handling practices, and appropriate personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This isolates the researcher from potential inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling and Storage Protocol
  • Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust or vapors.[4][8]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] Store away from incompatible materials such as strong oxidizing agents.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage Prep Don PPE (Gloves, Goggles, Lab Coat) WorkArea Verify Fume Hood Function & Access to Eyewash/Shower Prep->WorkArea Pre-checks Handle Handle Compound Exclusively in Fume Hood WorkArea->Handle Begin Work Avoid Avoid Generating Dust & Physical Contact Handle->Avoid Weigh Use Tared Weighing Vessel Avoid->Weigh Clean Decontaminate Work Area & Equipment Weigh->Clean Task Complete Store Store in Tightly Sealed Container (2-8°C, Dry, Ventilated) Clean->Store Wash Wash Hands Thoroughly Clean->Wash Dispose Dispose of Waste (See Section 5) Store->Dispose

Caption: A workflow for the safe handling of this compound.

Disposal Considerations

This compound and its containers must be treated as hazardous waste. All disposal practices must comply with local, regional, and national regulations.[4] The compound should be disposed of through a licensed waste disposal company. Do not allow the material to enter drains or the environment.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a clear understanding of its hazards and the implementation of rigorous safety protocols. While data for this specific molecule is limited, a conservative approach based on the known properties of halogenated phenols provides a robust framework for its handling. By adhering to the principles of hazard identification, engineering controls, personal protection, and safe work practices, researchers can effectively mitigate the risks associated with this compound.

References

  • PubChem. (n.d.). 2-Bromo-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Chemical Supplier. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol: A Versatile Chemical Compound. Retrieved from a generic chemical supplier website.
  • CPAchem. (2023). Safety data sheet for 4-bromo-2-chlorophenol.
  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • CPAChem. (2022). Safety data sheet for 2-Bromo-4,6-dichlorophenol.

Sources

structural analysis of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 2-Bromo-6-chloro-3-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive (C₆H₃BrClFO), a polysubstituted halogenated phenol. Halogenated phenols are significant scaffolds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1] A precise understanding of their molecular structure is paramount for predicting reactivity, understanding metabolic pathways, and designing novel derivatives. This document elucidates the structure of this compound through a multi-faceted approach, combining predictive spectroscopic analysis (NMR, IR, MS) with modern computational chemistry methods. Detailed, field-proven experimental protocols are provided to serve as a self-validating framework for researchers.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring substituted with three different halogen atoms (Bromine, Chlorine, and Fluorine) and a hydroxyl group. The specific arrangement of these substituents dictates its unique electronic and steric properties.

Chemical Structure of this compound
Figure 1. 2D Chemical Structure of this compound.

The physicochemical properties of the compound are summarized in the table below. It is important to note that due to the compound's specific substitution pattern, some properties are estimated based on computational models and data from structurally related compounds.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 1782417-49-5[2]
Molecular Formula C₆H₃BrClFO[1][2]
Molecular Weight 225.44 g/mol [1]
Physical Form Solid or Semi-solid[3]
Storage Conditions Sealed in dry, room temperature, inert atmosphere[1][3]
Predicted XLogP3 3.3[4][5]
Predicted pKa ~6.5 - 7.5(Estimated based on halogenated phenols)[6]

Predictive Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation. The following sections detail the predicted spectral data for this compound, explaining the causal relationship between the molecular structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Predictions are based on established principles of chemical shifts and spin-spin coupling.[7]

  • ¹H NMR (Proton NMR): The structure contains two aromatic protons and one hydroxyl proton.

    • Aromatic Region (δ 7.0 - 7.5 ppm): Two signals are expected for the two non-equivalent aromatic protons (H-4 and H-5).

      • H-5: This proton is flanked by a chlorine and a fluorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with H-4 (³JHH, ortho coupling, ~8-9 Hz) and the fluorine atom (⁴JF-H, meta coupling, ~4-6 Hz).

      • H-4: This proton is adjacent to the fluorine atom. It is expected to appear as a doublet of doublets (dd) or a triplet-like multiplet due to coupling with H-5 (³JHH, ~8-9 Hz) and the fluorine atom (³JF-H, ortho coupling, ~8-10 Hz).

    • Hydroxyl Proton (δ 5.0 - 6.0 ppm, variable): The -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

  • ¹³C NMR (Carbon NMR): Six distinct signals are expected for the six aromatic carbons. The presence of fluorine will introduce C-F coupling, splitting the signals of nearby carbons.

    • C-F Coupled Carbons:

      • C-3 (bearing F): Expected to have the largest one-bond C-F coupling constant (¹JCF ~240-250 Hz), appearing as a doublet around δ 155-160 ppm.

      • C-2 (bearing Br) & C-4: These carbons will show two-bond C-F coupling (²JCF ~15-25 Hz), appearing as doublets.

      • C-1 (bearing OH) & C-5: These carbons will show three-bond C-F coupling (³JCF ~3-5 Hz), appearing as doublets.

    • Other Carbons:

      • C-1 (bearing OH): Deshielded, expected around δ 148-152 ppm.

      • C-6 (bearing Cl): Deshielded by the halogen, expected around δ 125-130 ppm.

      • The remaining carbon signals will appear in the aromatic region (δ 110-140 ppm), with their exact shifts influenced by the combined electronic effects of all substituents.

  • ¹⁹F NMR (Fluorine NMR):

    • A single signal is expected. It will appear as a doublet of doublets (dd) due to coupling with the two adjacent protons, H-4 (³JF-H, ~8-10 Hz) and H-5 (⁴JF-H, ~4-6 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.[8] For this compound, the spectrum is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3200 - 3550 O-H stretch (H-bonded)Strong, BroadThe hydroxyl group engages in intermolecular hydrogen bonding, causing significant broadening of the peak.[9]
3000 - 3100 Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in the benzene ring.[10]
1550 - 1600 Aromatic C=C stretchMedium-StrongIn-ring skeletal vibrations of the benzene ring.[9]
~1220 C-O stretch (phenol)StrongThe C-O stretching vibration in phenols is typically strong and found at a higher frequency than in aliphatic alcohols.[9]
1100 - 1200 C-F stretchStrongThe C-F bond is highly polar, resulting in a strong absorption.[11]
690 - 850 C-Cl / C-Br stretchesMedium-StrongThese C-X stretching vibrations occur in the fingerprint region and can be difficult to assign individually.[10][11]
800 - 900 C-H out-of-plane bendStrongThe position of this band is diagnostic of the aromatic substitution pattern (1,2,3,5-tetrasubstituted).
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns. A key feature for this molecule is the distinct isotopic pattern arising from bromine and chlorine.

  • Molecular Ion (M⁺): The nominal molecular weight is 225.44. However, the mass spectrum will show a cluster of peaks for the molecular ion due to the natural abundance of isotopes:

    • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

    • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

  • Isotopic Pattern: This combination will produce a characteristic pattern for the molecular ion cluster:

    • M⁺ peak: (Contains ⁷⁹Br and ³⁵Cl)

    • M+2 peak: (Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl). This peak will be the most abundant in the cluster.

    • M+4 peak: (Contains ⁸¹Br and ³⁷Cl). The relative intensities of these peaks (M:M+2:M+4) provide a definitive signature for the presence of one bromine and one chlorine atom.

  • Fragmentation: Common fragmentation pathways for halogenated phenols include the loss of a halogen radical (·Br or ·Cl), loss of carbon monoxide (CO), or loss of a hydrohalic acid (e.g., HBr, HCl). High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular structure and electronic properties, complementing experimental data.[12][13]

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface.

  • Electron-rich regions (Red/Yellow): These areas are susceptible to electrophilic attack. For this molecule, the highest negative potential is expected around the phenolic oxygen atom due to its lone pairs, and to a lesser extent, on the aromatic ring.

  • Electron-poor regions (Blue): These areas are susceptible to nucleophilic attack. The hydroxyl proton is the most electropositive site (deepest blue).

  • Causality: The electron-withdrawing halogens create a more positive potential on the aromatic ring compared to phenol itself, influencing its reactivity in substitution reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom.

  • LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the aromatic ring, with significant contributions from the carbons bearing the electronegative halogen atoms.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. The presence of multiple halogens is expected to lower the energy of the LUMO, affecting the compound's electronic transition properties and overall reactivity.[14]

Experimental Protocols & Workflows

To ensure trustworthy and reproducible data, the following self-validating protocols are described.

Protocol 1: Sample Preparation and Analysis via NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

  • Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆).

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Acetone-d₆ can be used if solubility is an issue or to better resolve the hydroxyl proton signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm).

  • Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire spectra using standard parameters, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Validation: Process the data (Fourier transform, phase correction, and baseline correction). The TMS signal must be precisely at 0.00 ppm. The observed splitting patterns and integrations should be consistent with the predicted structure.

Diagram: General Analytical Workflow for Structural Elucidation

This diagram illustrates the logical flow from sample acquisition to final structural confirmation.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Confirmation Sample Obtain Sample of This compound Prep_NMR Protocol 1: Prepare NMR Sample Sample->Prep_NMR Prep_MS Prepare MS Sample (Dilute in appropriate solvent) Sample->Prep_MS IR Acquire IR Spectrum Sample->IR NMR Acquire NMR Spectra (1H, 13C, 19F) Prep_NMR->NMR MS Acquire Mass Spectrum (Low & High Resolution) Prep_MS->MS Analyze_NMR Analyze Shifts, Couplings, Integrations NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrations IR->Analyze_IR Analyze_MS Analyze Isotope Pattern & Fragmentation MS->Analyze_MS Compare Compare Experimental Data with Predictions & Databases Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Structure Confirmed Compare->Confirm

Caption: A logical workflow for the complete structural analysis of the target compound.

Diagram: Logic of Mass Spectrometry Isotopic Pattern

This diagram explains the origin of the characteristic M, M+2, and M+4 peaks.

G cluster_Br Bromine Isotopes cluster_Cl Chlorine Isotopes MolIon Molecular Ion (C₆H₃BrClFO)⁺ Br79 ⁷⁹Br (~50.7%) Br81 ⁸¹Br (~49.3%) Cl35 ³⁵Cl (~75.8%) Cl37 ³⁷Cl (~24.2%) M_peak M⁺ Peak (Base Mass) Br79->M_peak Combination 1 M2_peak M+2 Peak (Highest Intensity) Br79->M2_peak Combination 2b Br81->M2_peak Combination 2a M4_peak M+4 Peak Br81->M4_peak Combination 3 Cl35->M_peak Combination 1 Cl35->M2_peak Combination 2a Cl37->M2_peak Combination 2b Cl37->M4_peak Combination 3

Caption: Isotopic contributions leading to the M, M+2, and M+4 pattern in mass spectrometry.

Conclusion

The structural elucidation of this compound requires an integrated analytical approach. Predictive spectroscopic data, derived from fundamental principles, provides a robust template for experimental verification. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for mapping the precise connectivity and electronic environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry offers definitive proof of the elemental composition through its unique and predictable isotopic signature. Complemented by computational methods like DFT, which illuminate the molecule's electronic landscape, researchers can achieve an unambiguous and comprehensive understanding of its structure. The methodologies and predictive data presented in this guide serve as a reliable framework for scientists engaged in the synthesis, characterization, and application of this and other complex halogenated compounds.

References

  • Vertex AI Search. (n.d.). 6-Bromo-2-Chloro-3-Fluorophenol: A Versatile Chemical Compound.
  • Vertex AI Search. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.
  • ResearchGate. (2025, August 6). A QSAR Study of the Acute Toxicity of Halogenated Phenols.
  • AIP Publishing. (n.d.). The Infra‐Red Absorption of Phenol and Its Halogen Derivatives in the Region of the Second Overtone of the OH Absorption. The Journal of Chemical Physics.
  • ResearchGate. (2025, August 10). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships.
  • ResearchGate. (2025, August 7). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.
  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • AOBChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluorophenol.
  • ChemAxon. (n.d.). NMR Predictor.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ECHEMI. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROPHENOL.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • PubChemLite. (n.d.). 2-bromo-6-chlorophenol.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-6-chloro-3-fluorophenol is a polysubstituted phenol of significant interest in the fields of pharmaceutical and agrochemical research. The precise arrangement of bromine, chlorine, and fluorine atoms on the phenol ring imparts unique chemical and biological properties, making it a valuable building block in the synthesis of complex organic molecules.[1] Polysubstituted phenols are crucial components in drug discovery, materials science, and the development of agricultural chemicals, as the specific substitution pattern dictates the molecule's bioactivity and physical characteristics.[2][3] This guide provides a comprehensive overview of the synthetic strategies for this compound, delving into the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

The strategic synthesis of such highly substituted phenols presents a considerable challenge in organic chemistry.[3] Traditional methods like electrophilic aromatic substitution on simple phenols often lack the necessary regioselectivity, leading to mixtures of isomers that are difficult to separate.[4][5] Consequently, modern synthetic chemistry has focused on developing more sophisticated and highly regioselective methodologies to access these complex structures.[2][6] This guide will explore various approaches, including multi-step syntheses starting from pre-functionalized aromatic precursors, highlighting the rationale behind the choice of reagents and reaction conditions.

Strategic Approaches to Synthesis

The synthesis of polysubstituted phenols has evolved significantly from classical methods. Modern strategies offer greater control over the final substitution pattern.[2] Key approaches applicable to the synthesis of this compound involve the careful introduction of substituents onto a pre-existing aromatic ring. Given the substitution pattern of the target molecule, a logical retrosynthetic analysis would involve starting with a simpler, commercially available fluorophenol and sequentially introducing the chlorine and bromine atoms.

Electrophilic Halogenation of a Fluorophenol Precursor

A primary and direct approach to the synthesis of this compound involves the sequential electrophilic halogenation of a suitable fluorophenol starting material. The hydroxyl group of a phenol is a strongly activating, ortho-, para- directing group.[7] This inherent directing effect must be carefully considered and managed to achieve the desired 2,3,6-substitution pattern.

Proposed Synthetic Pathway

A plausible synthetic route would commence with 3-fluorophenol. The synthetic sequence would involve an initial chlorination followed by bromination. The directing effects of the hydroxyl and fluoro groups will influence the regioselectivity of these electrophilic substitution reactions.

Synthetic Pathway 3-Fluorophenol 3-Fluorophenol Intermediate_1 Intermediate_1 3-Fluorophenol->Intermediate_1 Chlorination This compound This compound Intermediate_1->this compound Bromination

Caption: Proposed two-step synthesis of this compound from 3-fluorophenol.

Step 1: Chlorination of 3-Fluorophenol

The initial step would be the chlorination of 3-fluorophenol. The hydroxyl group is a more powerful activating group than the fluorine atom. Therefore, the first electrophilic substitution will be directed ortho and para to the hydroxyl group. The fluorine atom, being at the 3-position, will also influence the regioselectivity. The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The fluorine at C3 will deactivate the adjacent C2 and C4 positions to some extent.

To favor monochlorination and achieve the desired regiochemistry, mild chlorinating agents and controlled reaction conditions are essential. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often employed for the selective chlorination of phenols.

Step 2: Bromination of the Chlorinated Intermediate

The second step involves the bromination of the chlorinated fluorophenol intermediate. The directing effects of the existing substituents (hydroxyl, fluoro, and chloro groups) will determine the position of the incoming bromine atom. The hydroxyl group will remain the most powerful activating group, directing the bromination to the remaining vacant ortho or para positions.

For instance, if the initial chlorination occurs at the 6-position to yield 6-chloro-3-fluorophenol, the subsequent bromination would be directed by the hydroxyl group to the 2- or 4-positions. To achieve the target this compound, conditions favoring substitution at the 2-position would be necessary. This can often be influenced by the choice of brominating agent and solvent.

Alternative Synthetic Strategies

While direct halogenation is a common approach, other methods for constructing polysubstituted phenols can be considered, especially when specific regioselectivity is difficult to achieve.[8][9] These can include:

  • Multi-step synthesis from highly substituted precursors: This involves starting with a molecule that already contains several of the desired substituents and then modifying or adding the remaining functional groups.

  • Cycloaddition/Aromatization Reactions: These methods build the aromatic ring from acyclic precursors, offering excellent control over the final substitution pattern.[2][3]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the phenol scaffold with high regioselectivity, often guided by directing groups.[2]

However, for a target molecule like this compound, a stepwise electrophilic substitution on a suitable phenol precursor remains one of the more straightforward and economically viable approaches.

Experimental Protocols

The following are generalized experimental protocols based on established methods for the halogenation of phenols.[7][10] Researchers should optimize these conditions for the specific substrate and desired outcome.

Table 1: Reagents and Conditions for Halogenation
StepReactionReagentsSolventTemperature (°C)
1ChlorinationN-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)Dichloromethane or Acetonitrile0 to room temperature
2BrominationN-Bromosuccinimide (NBS) or Bromine (Br₂)Acetic Acid or Dichloromethane0 to room temperature
Detailed Step-by-Step Methodology

Step 1: Synthesis of 6-Chloro-3-fluorophenol (Illustrative)

  • To a solution of 3-fluorophenol (1.0 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated intermediate.

Step 2: Synthesis of this compound (Illustrative)

  • Dissolve the 6-chloro-3-fluorophenol intermediate (1.0 equivalent) in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1.0 equivalent) in acetic acid to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product via column chromatography to yield pure this compound.

Mechanistic Insights

The synthesis of this compound via electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.

Mechanism cluster_0 Electrophilic Aromatic Substitution Phenol Phenol Ring Carbocation Arenium Ion (Resonance Stabilized) Phenol->Carbocation + E+ Electrophile E+ Product Substituted Phenol Carbocation->Product - H+ Proton H+

Sources

Fluorinated Phenol Derivatives: Pharmacophore Engineering & Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. Unlike simple methylation or chlorination, fluorination induces profound electronic and physicochemical shifts—specifically altering pKa, lipophilicity (LogP), and metabolic stability—without significantly changing steric bulk. This guide provides a technical deep-dive into the biological potential of fluorinated phenol derivatives, moving beyond basic observations to explore the causality of their activity in antimicrobial, anticancer, and antioxidant domains.

Part 1: The Fluorine Effect on Phenolic Pharmacophores

To design effective derivatives, one must first understand how fluorine modifies the phenol core. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


), while its lone pairs offer a mesomeric effect (

).
Acidity and Binding Affinity

The acidity of the phenolic hydroxyl group is critical for hydrogen bonding interactions with protein targets (e.g., serine proteases, kinases).

  • Ortho-fluorination: Often leads to intramolecular hydrogen bonding (O-H···F), which can lock the conformation and increase membrane permeability by masking the polar hydroxyl group.

  • Para-fluorination: Significantly lowers the pKa of the phenol (making it more acidic) via inductive stabilization of the phenoxide anion, enhancing interactions with positively charged residues in active sites.

Metabolic Blocking

Phenols are notorious for rapid Phase II metabolism (glucuronidation/sulfation). Replacing a metabolically labile C-H bond (typically at the para position) with a C-F bond blocks oxidative metabolism (CYP450 hydroxylation) due to the high strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), thereby extending the pharmacokinetic half-life (


).
SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying phenols with fluorine.

SAR_Logic Phenol Phenol Scaffold Ortho Ortho-Substitution (Conformational Lock) Phenol->Ortho Meta Meta-Substitution (Electronic Tuning) Phenol->Meta Para Para-Substitution (Metabolic Blocking) Phenol->Para Effect1 Intramolecular H-Bond Increased Permeability Ortho->Effect1 Effect2 Inductive (-I) Effect pKa Modulation Meta->Effect2 Effect3 Blocks CYP450 Attack Extended Half-life Para->Effect3

Figure 1: Strategic placement of fluorine atoms on the phenolic ring dictates physicochemical outcomes.

Part 2: Therapeutic Applications & Mechanisms[1]

Antimicrobial Activity

Fluorinated phenols (e.g., derivatives of carvacrol, eugenol, and propofol) exhibit enhanced bactericidal activity compared to their non-fluorinated counterparts.

  • Mechanism: The increased lipophilicity facilitates the molecule's insertion into the bacterial lipid bilayer. Once embedded, the acidic phenol disrupts the proton motive force (PMF) and increases membrane fluidity, leading to ion leakage (

    
    , 
    
    
    
    ) and ATP depletion.
  • Biofilm Eradication: Fluorinated pyrrolomycins have shown potency against Staphylococcus aureus biofilms by penetrating the extracellular polymeric substance (EPS) matrix more effectively than standard antibiotics.

Anticancer Potential

Derivatives such as fluorinated chalcones and naphthoquinones function as multi-target agents.

  • Tubulin Inhibition: Steric similarity between fluorine and hydrogen allows fluorinated phenols to mimic natural ligands, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase.

  • Apoptosis Induction: These compounds often trigger the intrinsic apoptotic pathway by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

  • Kinase Inhibition: The modified acidity of the phenol group enhances binding affinity to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

Antioxidant Activity

While fluorination generally withdraws electron density (making the O-H bond harder to break homolytically), it can stabilize the resulting phenoxy radical.

  • Radical Scavenging: In polar solvents, fluorinated flavonoids often utilize the Sequential Proton Loss Electron Transfer (SPLET) mechanism rather than simple Hydrogen Atom Transfer (HAT).

Part 3: Experimental Frameworks

To validate these biological activities, rigorous protocols are required. Below are optimized workflows for synthesis and biological assay.

Protocol: Electrophilic Fluorination of Phenols

Direct fluorination using Selectfluor is preferred over F2 gas due to safety and selectivity.

  • Reagents: Substituted phenol (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).

  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Execution:

    • Dissolve phenol in anhydrous MeCN (0.1 M concentration).

    • Add Selectfluor portion-wise at

      
       to prevent over-fluorination.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitor: Check progress via TLC (Hexane:EtOAc 8:2). Fluorinated products typically have higher

      
       values.
      
  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (
    
    
    
    ), and dry over
    
    
    .
  • Purification: Silica gel flash chromatography.

Protocol: High-Throughput MIC Determination (Antimicrobial)

Standardized microdilution method for hydrophobic compounds.

  • Preparation: Dissolve fluorinated derivative in DMSO (Stock: 10 mg/mL). Note: Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well plate.

    • Dispense 100

      
      L MHB into all wells.
      
    • Add 100

      
      L of compound stock to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Add 100

      
      L of bacterial suspension to all wells (Columns 1-11).
      
    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Add 30

    
    L Resazurin (0.015%) dye. Incubate 1 hour. Blue 
    
    
    
    Pink indicates viable growth. The MIC is the lowest concentration remaining Blue.
Protocol: MTT Cytotoxicity Assay (Anticancer)

Validating mitochondrial metabolic inhibition.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of fluorinated phenol (0.1 – 100

    
    M) for 48h.
    
  • Assay:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate 4h at

      
       (Formazan crystals form).
      
    • Aspirate media carefully.

    • Dissolve crystals in 150

      
      L DMSO.
      
  • Analysis: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 4: Data Visualization & Logic

Mechanism of Action: Membrane Disruption

The following diagram details the cascade of events for antimicrobial activity.

MOA_Antimicrobial Compound Fluorinated Phenol Membrane Lipid Bilayer Insertion (Driven by Lipophilicity) Compound->Membrane Partitioning Fluidity Increased Membrane Fluidity Membrane->Fluidity Leakage Ion Leakage (K+, H+) Loss of PMF Fluidity->Leakage Death Cell Death (Bactericidal) Leakage->Death

Figure 2: The lipophilic fluorine atom drives membrane insertion, triggering a cascade of failure in bacterial homeostasis.

Comparative Activity Data

Representative data synthesized from literature trends (e.g., Chalcones, Ciprofloxacin derivatives).

Compound ClassModificationTarget/Cell LineActivity (

/ MIC)
Reference Impact
Chalcone 4-Fluoro (Ring B)HepG2 (Liver Cancer)

High potency vs non-fluorinated (

)
Propofol 4-FluoroS. aureusMIC:

Enhanced stability & potency
Flavone 3-FluoroDPPH Radical

Comparable to Ascorbic Acid
Ciprofloxacin Phenol-HybridA549 (Lung Cancer)

Dual Topoisomerase I/II inhibition

References

  • Burmaoglu, S., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Link

  • Zhang, Y., et al. (2016).[1][2] Antibacterial activity and membrane-disruptive mechanism of 3-p-trans-coumaroyl-2-hydroxyquinic acid against Staphylococcus aureus. Molecules, 21:1084.[2] Link

  • Alaaeldin, R., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Link

  • BenchChem Technical Support. (2025). Synthesis of Fluorinated Phenols: Experimental Protocols and Safety. BenchChem. Link

  • Araldi, G.L., et al. (2024). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase. PMC. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of 2-Bromo-6-chloro-3-fluorophenol .

The synthesis of polyhalogenated phenols with specific substitution patterns (1,2,3,6-tetrasubstitution) presents a significant regiochemical challenge. The primary difficulty lies in distinguishing between the two ortho positions (relative to the phenol) and the highly reactive para position. This guide details a "Blocking Group Strategy" to ensure regiochemical integrity, alongside a modern "Direct Halogenation" approach using fluorinated solvents.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, This compound , possesses a crowded 1,2,3-trisubstituted motif alongside a 6-chloro substituent.

  • Electronic Landscape: The hydroxyl group (OH) at C1 is the strongest activating group, directing electrophiles to C2, C4, and C6. The fluorine at C3 directs ortho (C2, C4) and para (C6).

  • The Challenge: In a direct halogenation of a 3-fluorophenol precursor, the C4 position (para to OH, ortho to F) is electronically the most active site. Without control, halogenation will predominantly occur at C4, leading to the wrong isomer.

  • The Solution: We utilize a Sulfonic Acid Blocking Strategy . By transiently installing a sulfonic acid group at the highly reactive C4 position, we force subsequent halogenation to the desired C6 position.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target TARGET: This compound Inter1 Precursor A: This compound-4-sulfonic acid Inter1->Target Desulfonation (H2SO4, Steam, 150°C) Inter2 Precursor B: 2-Bromo-3-fluorophenol-4-sulfonic acid Inter2->Inter1 Chlorination (C6) (SO2Cl2 or NCS) Start STARTING MATERIAL: 2-Bromo-3-fluorophenol (Commercially Available) Start->Inter2 Sulfonation (Block C4) (H2SO4, 100°C) DirectStart Alt. Start: 3-Fluorophenol DirectStart->Start Bromination (C2) (Regioselective Amine-Cat.)

Figure 1: Retrosynthetic strategy highlighting the Sulfonic Acid Blocking Route (Green/Blue) to prevent unwanted para-substitution.

Part 2: Detailed Experimental Protocols

Protocol A: The Sulfonic Acid Blocking Route (High Purity)

Recommended for scale-up (>10g) where isomeric purity is critical.

Step 1: Sulfonation (Blocking C4)

This step protects the highly reactive para-position.

  • Reagents: 2-Bromo-3-fluorophenol (1.0 eq), Conc. Sulfuric Acid (

    
    , 98%, 5.0 eq).
    
  • Procedure:

    • Charge 2-Bromo-3-fluorophenol into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add concentrated

      
       dropwise at room temperature (exothermic).
      
    • Heat the mixture to 100°C for 3 hours. Monitor by HPLC/TLC (starting material should disappear).

    • Checkpoint: The product is 2-Bromo-3-fluorophenol-4-sulfonic acid. Do not isolate; proceed directly to chlorination in the same pot (or after slight dilution).

Step 2: Regioselective Chlorination (Targeting C6)

With C2 occupied (Br) and C4 blocked (


), the OH group directs the incoming chlorine to the only remaining activated spot: C6.
  • Reagents: Sodium Hypochlorite (NaOCl) or Sulfuryl Chloride (

    
    ).
    
  • Procedure:

    • Cool the sulfonated reaction mixture to 0–5°C .

    • Dilute cautiously with water (if using NaOCl) or maintain anhydrous (if using

      
      ).
      
    • Addition: Add

      
       (1.1 eq) dropwise over 30 minutes. Maintain temperature <10°C to prevent side reactions.
      
    • Stir at room temperature for 2 hours.

    • Mechanism: The sulfonic acid group is electron-withdrawing but far enough from C6 to allow the strong ortho-directing effect of the OH group to dominate.

Step 3: Desulfonation (Unveiling the Target)

Removal of the blocking group via acid-catalyzed hydrolysis.

  • Reagents: Superheated steam or dilute

    
     reflux.
    
  • Procedure:

    • Heat the reaction mixture to 150–160°C .

    • Pass superheated steam through the mixture (steam distillation). The sulfonic acid group cleaves, generating the volatile phenol.

    • Collect the distillate. The target this compound will co-distill with water.

    • Workup: Extract the distillate with Dichloromethane (DCM). Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Direct Halogenation in HFIP (Rapid Screening)

Recommended for small scale (<100mg) or library synthesis.

Recent literature suggests that Hexafluoroisopropanol (HFIP) can alter regioselectivity due to its strong hydrogen-bond donating ability, which "cages" the phenol and enhances para-selectivity. However, for ortho-chlorination of a para-blocked substrate, it is highly efficient.

  • Substrate: 2-Bromo-3-fluorophenol.

  • Reagents: N-Chlorosuccinimide (NCS, 1.05 eq), HFIP (Solvent).

  • Procedure:

    • Dissolve 2-Bromo-3-fluorophenol in HFIP (0.1 M).

    • Add NCS in one portion at room temperature.

    • Stir for 1 hour. HFIP activates the NCS, making it a more potent electrophile.

    • Note: Without the sulfonic acid block, you will get a mixture of C4-Cl (major) and C6-Cl (minor). This route is only recommended if you have prep-HPLC to separate isomers.

Part 3: Data Summary & Validation

Expected Analytical Data
PropertyValue / CharacteristicNotes
Physical State Off-white to pale yellow solidPhenols oxidize slightly on air contact.
Melting Point 45–50 °C (Predicted)Low MP due to halogen crowding.
1H NMR (DMSO-d6) δ 10.5 (s, 1H, OH), 7.4 (dd, 1H, H4), 7.1 (dd, 1H, H5)H4 and H5 show ortho coupling (~8-9 Hz) and F-coupling.
19F NMR ~ -110 ppm (d)Distinct shift due to ortho-Br and meta-Cl environment.
MS (ESI-) [M-H]- 223/225/227Characteristic isotope pattern for 1 Br + 1 Cl.
Regiochemistry Validation (NOESY)

To confirm the Cl is at C6 and not C4:

  • Target (C6-Cl): NOE correlation observed between OH and H5 ? No, H5 is adjacent to Cl. Correlation between OH and Cl ? (No signal).

  • Key Check: In the C4-Cl isomer (wrong product), H5 and H6 are adjacent. In the Target (C6-Cl), H4 and H5 are adjacent. The coupling constants (

    
    ) will be similar (ortho), but 19F-1H coupling  will differ.
    
    • Target: F is at C3. H4 is ortho to F. H5 is meta to F.

    • Isomer (C4-Cl): F is at C3. H5 is meta to F. H6 is para to F.

Part 4: Functionalization & Applications

This scaffold is a versatile building block for Suzuki-Miyaura couplings. The reactivity order of halogens (I > Br > Cl >> F) allows for chemoselective derivatization.

Chemoselective Coupling Workflow

Coupling Start 2-Bromo-6-chloro- 3-fluorophenol Step1 Suzuki Coupling (Pd(PPh3)4, R-B(OH)2) Start->Step1 Br reacts first (Lower BDE) Product1 2-Aryl-6-chloro- 3-fluorophenol Step1->Product1 Step2 Buchwald-Hartwig (Pd2(dba)3, R-NH2) Product1->Step2 Cl reacts second (Higher Temp) Final Multifunctional Drug Scaffold Step2->Final

Figure 2: Chemoselective functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Part 5: Safety & Handling

  • Corrosivity: Halogenated phenols are severe skin and eye irritants. Wear butyl rubber gloves.

  • Acidity: The presence of F, Cl, and Br increases the acidity of the phenol (

    
     ~ 6-7) compared to phenol (
    
    
    
    10). It will cause burns rapidly.
  • Reactivity: Avoid contact with strong oxidizers.

    
     releases HCl and 
    
    
    
    ; use a scrubber.

References

  • Regioselective Halogenation in HFIP: Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.

  • Sulfonic Acid Blocking Strategy: Huston, R. C., & Ballard, M. M. (1934). o-Bromophenol. Organic Syntheses, 14, 13. (Classic protocol adaptation for blocking groups).

  • Halogenation of Fluorophenols: AOBChem Product Data, this compound (CAS 1782417-49-5).

  • General Synthesis of Polyhalogenated Phenols: Kauch, M., & Hoppe, D. (2006).[2] Synthesis of halogenated phenols by directed ortho-lithiation.[2] Synthesis, 2006(10), 1578-1589.

Sources

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-6-chloro-3-fluorophenol in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5] This guide focuses on a particularly valuable, yet challenging, building block: this compound.

This trisubstituted phenol is a highly versatile intermediate.[6] Its unique arrangement of ortho-bromo and chloro substituents provides differential reactivity for sequential couplings, while the fluorine atom can enhance the metabolic stability and bioavailability of derivative active pharmaceutical ingredients (APIs).[7][8] The phenolic hydroxyl group offers a further point for diversification. However, the di-ortho substitution pattern presents significant steric hindrance, demanding carefully optimized reaction conditions to achieve efficient coupling.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed protocols for reaction optimization, and offer field-proven insights to overcome common challenges associated with sterically demanding substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for rational optimization of the reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. The reactivity order for halogens in this step is generally I > Br > OTf >> Cl.[9] This selectivity allows for preferential coupling at the more reactive C-Br bond.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13][14]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Oxidative Addition Product Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R')L2 Transmetalation Product ArPd(II)(X)L2->ArPd(II)(R')L2 Transmetalation (R'-B(OH)2 + Base) ArPd(II)(R')L2->Pd(0)L2 Reductive Elimination Product Coupled Product ArPd(II)(R')L2->Product Ar-R' Ar-X This compound Ar-X->ArPd(II)(X)L2 R'-B(OH)2 Boronic Acid R'-B(OH)2->ArPd(II)(R')L2 Base Base Base->ArPd(II)(R')L2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with this compound

The steric hindrance imposed by the two ortho substituents in this compound necessitates careful selection of the catalyst system and reaction parameters to achieve high yields.

Catalyst and Ligand Selection

For sterically demanding substrates, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.[11]

Catalyst/Ligand SystemKey FeaturesRecommended for
Pd(OAc)₂ / SPhos Highly active for sterically hindered aryl chlorides and bromides.General screening and robust coupling.
Pd₂(dba)₃ / XPhos Excellent for creating tetra-ortho-substituted biaryls.Highly sterically demanding couplings.
Pd(PPh₃)₄ A classic, versatile catalyst.Less sterically hindered boronic acids.
PdCl₂(dppf) Effective for a range of substrates, including heteroaryl boronic acids.Coupling with heterocyclic partners.[1]

Data compiled from multiple sources for illustrative purposes. Optimal choice is substrate-dependent.

The Multifaceted Role of the Base

The base plays several crucial roles in the Suzuki coupling: it facilitates the formation of the active palladium complex, activates the boronic acid for transmetalation, and can accelerate the reductive elimination step.[11][12] The strength and nature of the base can significantly impact the reaction outcome.

BaseStrengthKey Characteristics
K₃PO₄ ModerateOften provides a good balance of reactivity and functional group tolerance.
Cs₂CO₃ StrongHighly effective for challenging couplings, but can be less compatible with base-sensitive groups.
K₂CO₃ ModerateA common and cost-effective choice, often used in aqueous solvent mixtures.
KOtBu Very StrongCan accelerate reactions with hindered substrates but may lead to side reactions.[15][16]

This table provides a general guide; empirical screening is recommended.

Solvent Effects

The solvent influences catalyst solubility, stability, and the rates of the individual steps in the catalytic cycle.[17][18][19] Aprotic polar solvents are commonly employed.

SolventPolarityTypical Applications
1,4-Dioxane ModerateA widely used solvent for Suzuki couplings, often with added water.
Toluene Non-polarCan be effective, particularly with highly active catalyst systems.
DMF / DMAc HighCan increase reaction rates but may require higher purification effort.
2-MeTHF ModerateA more environmentally friendly alternative to THF and dioxane.

The addition of a small amount of water is often beneficial for the dissolution of the base and facilitation of the transmetalation step.

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Screening Conditions

This protocol is designed for the initial screening of reaction conditions with a new boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To the reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent mixture.

  • Add the catalyst premix to the reaction vessel.

  • Seal the vessel and degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 2: General Experimental Workflow.
Protocol 2: Optimized Conditions for a Sterically Hindered Boronic Acid

This protocol is adapted for use with a di-ortho-substituted boronic acid, where steric clash is a significant challenge.

Materials:

  • This compound

  • Di-ortho-substituted aryl boronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (6 mol%)

  • Cesium carbonate (Cs₂CO₃, 3 equivalents)

  • Toluene

  • Nitrogen or Argon source

  • Reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the boronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to the reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Due to the steric hindrance, reaction times may be extended (12-24 hours).

  • Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting and Field Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like Cs₂CO₃ or KOtBu.[15]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using milder bases where possible.

  • Homocoupling: The formation of biaryl products from the boronic acid (R'-R') can occur, especially with Pd(II) precatalysts.[13] Ensuring efficient reduction of the precatalyst to Pd(0) and minimizing oxygen in the reaction can mitigate this.

  • Hydrolysis of the Phenol: The phenolic -OH can be deprotonated by strong bases. While this typically does not interfere with the coupling at the C-Br bond, it is a consideration for subsequent functionalization.

Conclusion

This compound is a valuable synthon for accessing novel and complex molecular architectures. While its di-ortho substitution pattern presents a synthetic challenge, a rational approach to the Suzuki-Miyaura cross-coupling, founded on a solid mechanistic understanding, can lead to successful outcomes. By carefully selecting bulky, electron-rich phosphine ligands, appropriate bases, and suitable solvents, researchers can effectively utilize this versatile building block in their synthetic campaigns. The protocols and insights provided herein serve as a robust starting point for the development of efficient and scalable coupling processes.

References

  • Duc, G. et al. The role of the base in the Suzuki coupling reaction mechanism. Wikipedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Thomas, A. A. et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Valdés, C. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Old, D. W. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Bardera, M. A. et al. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). PubMed. [Link]

  • Slideshare. Suzuki cross coupling reaction. [Link]

  • Sherwood, J. et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sherwood, J. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. [Link]

  • Frisch, A. C. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Kondolff, I. et al. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. (2004). Organic Chemistry Portal. [Link]

  • Zhang, T. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Sherwood, J. et al. Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chan, K. S. et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. (2005). [Link]

  • Angene. 2-Bromo-6-fluorophenol CAS 2040-89-3: Properties, Synthesis, and Applications. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Badone, D. et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J. et al. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Kirchhoff, J. H. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... (2002). Organic Chemistry Portal. [Link]

  • Schmidt, B. et al. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids... (2014). The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki cross coupling. (2023). [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). [Link]

  • Ali, S. et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene... PMC. [Link]

  • Stanforth, S. P. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Tota, A. et al. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. [Link]

Sources

Protecting Group Strategies for 2-Bromo-6-chloro-3-fluorophenol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-6-chloro-3-fluorophenol is a versatile, polysubstituted aromatic building block of significant interest in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] The strategic manipulation of its various functional groups—the acidic phenol, and the bromo, chloro, and fluoro substituents—is crucial for its successful incorporation into target structures. The phenolic hydroxyl group, being both acidic and nucleophilic, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.[3] This application note provides a detailed guide to selecting and implementing appropriate protecting group strategies for this compound, with a focus on practical, field-proven insights and robust protocols.

The unique substitution pattern of this phenol presents specific challenges and opportunities. The presence of three halogen atoms renders the aromatic ring electron-deficient, which can influence the reactivity of the phenolic hydroxyl group and the stability of certain protecting groups. Furthermore, the steric hindrance imposed by the ortho-bromo and -chloro substituents must be taken into consideration when choosing a protecting group and the conditions for its installation and removal.[4][5]

This document will explore several key protecting group strategies, including silyl ethers, benzyl ethers, and methyl ethers, providing detailed protocols for their application to this compound. The discussion will emphasize the rationale behind the choice of each protecting group, considering factors such as stability under various reaction conditions, ease of introduction and cleavage, and orthogonality with potential subsequent reactions, such as cross-coupling at the bromine position.

Core Principles of Protecting Group Selection

The selection of a suitable protecting group for this compound should be guided by several key principles:[6][7]

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps. This includes acidic, basic, oxidative, reductive, and organometallic reagents.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In a multi-step synthesis, it is often desirable to use protecting groups that can be removed selectively in the presence of other protecting groups.[1][8] This allows for the sequential modification of different parts of the molecule.

  • Minimal Impact on Reactivity: The protecting group should not unduly influence the reactivity of the remaining functional groups in an undesired manner.

  • Chemical Inertness: The protecting group itself should not possess reactive sites that could interfere with subsequent transformations.

Strategic Application of Protecting Groups for this compound

Silyl Ethers: A Versatile and Mild Option

Silyl ethers are among the most widely used protecting groups for phenols due to their ease of introduction, tunable stability, and mild cleavage conditions.[3] For this compound, sterically hindered silyl ethers such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are particularly well-suited.

Rationale for Selection:

  • Steric Hindrance: The bulky nature of TBDMS and TBDPS ethers provides steric shielding to the phenolic oxygen, enhancing their stability.[9]

  • Stability: TBDMS and TBDPS ethers are generally stable to a wide range of non-acidic reagents, including organolithium and Grignard reagents, mild bases, and many oxidizing and reducing agents.[10][11] This makes them compatible with a variety of subsequent transformations, such as Suzuki or Stille cross-coupling reactions at the C-Br bond.

  • Mild Cleavage: Deprotection is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under neutral or slightly basic conditions, which are well-tolerated by the halogen substituents on the aromatic ring.[1][9]

Experimental Protocol: TBDMS Protection

substrate This compound product TBDMS-protected phenol substrate->product reagents TBDMSCl, Imidazole DMF, rt

Caption: TBDMS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected phenol.

Experimental Protocol: TBDMS Deprotection

substrate TBDMS-protected phenol product This compound substrate->product reagents TBAF (1M in THF) THF, rt

Caption: TBDMS deprotection of the protected phenol.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected phenol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Benzyl Ethers: Robust Protection with Orthogonal Cleavage Options

Benzyl ethers are a classic and robust choice for protecting phenols. They are stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

Rationale for Selection:

  • High Stability: Benzyl ethers are significantly more stable than silyl ethers to acidic and basic conditions, making them suitable for multi-step syntheses involving harsh reagents.

  • Orthogonal Cleavage: The primary method for benzyl ether deprotection is hydrogenolysis (catalytic hydrogenation), which is orthogonal to the cleavage of many other protecting groups, such as silyl ethers (fluoride-labile) and esters (hydrolysis).[12] This orthogonality is highly valuable in complex synthetic strategies.

  • Alternative Deprotection: While hydrogenolysis is common, other methods like treatment with strong Lewis acids (e.g., BBr₃) can also be employed, although care must be taken to avoid side reactions with the halogen substituents.[13]

Experimental Protocol: Benzyl Protection (Williamson Ether Synthesis)

substrate This compound product Benzyl-protected phenol substrate->product reagents BnBr, K₂CO₃ Acetone, reflux

Caption: Benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add benzyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Experimental Protocol: Benzyl Deprotection (Hydrogenolysis)

substrate Benzyl-protected phenol product This compound substrate->product reagents H₂, Pd/C Ethanol, rt

Caption: Deprotection of the benzyl ether via hydrogenolysis.

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl-protected phenol (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (10 mol%).

  • Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol. Further purification by chromatography may be necessary.

Caution: Palladium on carbon is flammable. Handle with care.

Methyl Ethers: A Robust but Challenging Protection

Methyl ethers offer very robust protection for phenols, being stable to a wide range of conditions including strong bases, organometallics, and many oxidizing and reducing agents. However, their removal requires harsh conditions, which may not be compatible with all substrates.

Rationale for Selection:

  • High Stability: Methyl ethers are one of the most stable protecting groups for phenols.

  • Harsh Deprotection: Cleavage typically requires strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. These conditions can potentially lead to side reactions on the polyhalogenated aromatic ring.

Experimental Protocol: Methylation

substrate This compound product Methyl-protected phenol substrate->product reagents CH₃I, K₂CO₃ DMF, rt

Caption: Methylation of this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Demethylation with BBr₃

substrate Methyl-protected phenol product This compound substrate->product reagents BBr₃, DCM 0 °C to rt

Caption: Demethylation of the protected phenol using BBr₃.

Materials:

  • Methyl-protected this compound

  • Boron tribromide (BBr₃, 1 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl-protected phenol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add BBr₃ solution (1.5 eq) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Wash the mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileOrthogonality
TBDMS TBDMSCl, Imidazole, DMF, rtTBAF, THF, rtStable to mild base, organometallics, many redox reagents. Labile to acid and fluoride.Orthogonal to hydrogenolysis and strong acid/base hydrolysis.
Benzyl (Bn) BnBr, K₂CO₃, Acetone, refluxH₂, Pd/C, EtOH, rtStable to strong base, organometallics, mild acid, many redox reagents.Orthogonal to fluoride-based deprotection and hydrolysis.
Methyl (Me) CH₃I, K₂CO₃, DMF, rtBBr₃, DCM, 0 °C to rtVery stable to most conditions except strong Lewis/proton acids.Limited orthogonality due to harsh deprotection.

Conclusion

The successful synthesis and manipulation of this compound relies heavily on the judicious choice and application of protecting groups for the phenolic hydroxyl function. For general purposes requiring mild conditions and compatibility with cross-coupling reactions, TBDMS is an excellent first choice. For syntheses requiring more robust protection across a wider range of conditions, a benzyl ether provides a reliable alternative with the significant advantage of orthogonal deprotection via hydrogenolysis. Methyl ethers, while offering the highest stability, should be used with caution due to the harsh conditions required for their removal, which may not be compatible with sensitive substrates. The protocols detailed in this application note provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Careful consideration of the overall synthetic strategy will ultimately guide the optimal choice of protecting group.

References

  • Wikipedia. (n.d.). Protecting group. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 18, 2026, from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry IIT Bombay.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • AOBChem. (n.d.). This compound. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 18, 2026, from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2020, June 23). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved February 18, 2026, from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved February 18, 2026, from [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved February 18, 2026, from [Link]

  • Ajay Bhadouriya. (n.d.). alcohols, phenols & ethers. Retrieved February 18, 2026, from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved February 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 18). 17.10: Reactions of Phenols. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2024, June 30). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved February 18, 2026, from [Link]

Sources

synthesis of fluorinated heterocycles from 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Synthesis of Fluorinated Heterocycles from 2-Bromo-6-chloro-3-fluorophenol

Part 1: Executive Summary & Strategic Analysis

This compound (CAS 1782417-49-5) is a dense, polyhalogenated aromatic building block that offers a rare "tri-orthogonal" reactivity profile. For drug discovery professionals, this scaffold is not merely a phenol; it is a programmed molecular platform.

The strategic value lies in the distinct reactivity gaps between the halogen substituents:

  • The C2-Bromine: Highly reactive toward oxidative addition with Pd(0), serving as the primary entry point for cross-coupling.

  • The C6-Chlorine: Sterically shielded and electronically distinct, it remains inert during C2-functionalization, allowing for late-stage diversification (e.g., Buchwald-Hartwig amination) after heterocycle formation.

  • The C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard coupling chemistry, effectively "locking in" the fluorinated motif.

This guide details the protocols for converting this scaffold into two privileged heterocyclic classes: 7-chloro-4-fluorobenzofurans and fluorinated dibenzofurans .

Part 2: Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G SM 2-Bromo-6-chloro- 3-fluorophenol Inter1 Intermediate: 2-Alkynyl-6-chloro- 3-fluorophenol SM->Inter1 Sonogashira Coupling (Pd/Cu, Alkyne) Inter2 Intermediate: Biaryl Ether SM->Inter2 Suzuki Coupling (Aryl Boronic Acid) Prod1 Target A: 7-Chloro-4-fluoro- benzofurans Inter1->Prod1 5-endo-dig Cyclization (Base/Heat) Prod1_Div Amino-Benzofurans Prod1->Prod1_Div Late-Stage: Cl-displacement Prod2 Target B: Fluorinated Dibenzofurans Inter2->Prod2 Pd-Cat C-H Activation or Oxidative Cyclization

Figure 1: Divergent synthetic workflows. The C2-Br site directs the initial heterocycle formation, while the C6-Cl remains available for secondary library generation.

Part 3: Protocol A - Synthesis of 7-Chloro-4-fluorobenzofurans

This protocol utilizes a "one-pot, two-step" Sonogashira coupling followed by cyclization. The fluorine atom at the C3 position of the phenol maps to the C4 position of the benzofuran, a difficult-to-access site via direct fluorination.

Mechanism & Rationale
  • Chemoselectivity: The Pd(0) catalyst selectively inserts into the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) over the C-Cl bond (~96 kcal/mol) and C-F bond (~116 kcal/mol).

  • Regiochemistry: The adjacent phenol (-OH) acts as a nucleophile, attacking the alkyne in a 5-endo-dig or 5-exo-dig fashion depending on the alkyne substituent, closing the furan ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or THF/Et₃N mixture.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Charging: Add this compound (1.0 g, 4.4 mmol), PdCl₂(PPh₃)₂ (92 mg, 0.13 mmol), and CuI (17 mg, 0.09 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (10 mL) and Et₃N (1.8 mL, 13.2 mmol) via syringe. The solution should turn dark (characteristic of Pd/Cu systems).

  • Alkyne Addition: Add the terminal alkyne (5.3 mmol) dropwise at room temperature.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Coupling (Sonogashira): Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear, replaced by the intermediate alkyne (Rf ~0.5-0.6).

  • Cyclization: Once the coupling is complete, heat the reaction mixture to 80°C for 12 hours. This thermal step drives the intramolecular attack of the oxygen onto the alkyne.

    • Validation: A new spot (the benzofuran) will appear, typically more non-polar (higher Rf) than the intermediate.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove amine salts and copper species. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% Data Validation:

  • ¹H NMR: Disappearance of the broad phenolic -OH singlet (~5.0-10.0 ppm). Appearance of the furan C3-H singlet (if R=Aryl) around 6.8–7.2 ppm.

  • ¹⁹F NMR: Distinct shift of the fluorine signal due to the change in ring planarity and electronics.

Part 4: Protocol B - Synthesis of Fluorinated Dibenzofurans

This route constructs a tricyclic system, ideal for creating rigid, lipophilic cores common in organic materials and kinase inhibitors.

Materials
  • Substrate: this compound[1][2][3]

  • Coupling Partner: 2-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is preferred for sterically hindered biaryls).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure
  • Suzuki Coupling:

    • Combine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a sealed tube.

    • Add degassed Toluene/Water.

    • Heat at 100°C for 16 hours.

    • Result: Formation of the 2-aryl-6-chloro-3-fluorophenol. Isolate this intermediate via standard workup.

  • Demethylation & Cyclization:

    • Dissolve the intermediate in anhydrous CH₂Cl₂.

    • Cool to -78°C and add BBr₃ (2.0 equiv) dropwise.

    • Warm to RT and stir for 4 hours (cleaves the methyl ether).

    • Cyclization: Often occurs spontaneously upon workup or requires mild heating in refluxing acetic acid to form the C-O bond, releasing water.

  • Alternative (Oxidative Cyclization):

    • If using a non-methoxy boronic acid (e.g., phenylboronic acid), the biaryl phenol can be cyclized using Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (stoichiometric oxidant) in acetic acid at 110°C.

Part 5: Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Low Conversion (Step 1) Starting material remains after 6h.The C3-Fluorine exerts an inductive withdrawing effect, deactivating the C2-Br slightly. Increase catalyst loading to 5 mol% or switch to a more active ligand like XPhos .
Debromination Formation of 6-chloro-3-fluorophenol.This is a side reaction from hydride sources. Ensure solvent is strictly anhydrous and the amine base is distilled.
Incomplete Cyclization Intermediate alkyne persists.The 6-Chloro group provides steric bulk. Increase cyclization temperature to 100°C or add 5 mol% AuCl₃ as a Lewis acid catalyst to activate the alkyne.

Part 6: References

  • General Reactivity of Polyhalogenated Phenols:

    • BenchChem Reactivity Guide. "Bromo- vs. Chloro-Substituents in Cross-Coupling."

  • Benzofuran Synthesis via Sonogashira/Cyclization:

    • National Institutes of Health (NIH). "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans."

  • Palladium-Catalyzed Cross-Coupling Mechanisms:

    • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[4][5]

  • Synthesis of 2,3-Dihydrobenzofurans (Analogous Chemistry):

    • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans."[5]

Safety Note: this compound is a halogenated phenol. It is likely a skin irritant and toxic if swallowed. All reactions involving palladium catalysts and carbon monoxide or volatile alkynes must be performed in a well-ventilated fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-6-chloro-3-fluorophenol (CAS RN: 1805518-71-1). This highly substituted phenol is a valuable building block in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of halogen atoms imparts unique physicochemical properties.[1] However, its synthesis presents significant challenges, primarily related to controlling regioselectivity during electrophilic halogenation, which often leads to low yields of the desired isomer.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and systematically improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and strategic synthetic route for this compound?

A1: A strategic synthesis begins with a commercially available precursor that simplifies the introduction of the final halogen atom. Given the directing effects of the substituents (-OH is a potent ortho-, para-director; halogens are weaker ortho-, para-directors), a logical approach is the selective bromination of 2-chloro-3-fluorophenol . In this substrate, the powerful hydroxyl group strongly activates the C4 and C6 positions for electrophilic attack. The challenge, which this guide addresses, is to favor substitution at the C6 position over the C4 position. An alternative, though potentially more complex route, could involve the diazotization of a corresponding aniline precursor.[2]

Q2: What are the primary factors that typically limit the yield and purity in this synthesis?

A2: The three primary factors are:

  • Poor Regioselectivity: The main cause of low yield is the formation of the undesired regioisomer, 4-bromo-2-chloro-3-fluorophenol. The electronic and steric environment of the aromatic ring dictates the substitution pattern, which must be carefully controlled.

  • Over-halogenation: The activated phenol ring can react with excess halogenating agent to produce di-brominated or other poly-halogenated byproducts.[3]

  • Purification Losses: Separating the target molecule from its structural isomer can be difficult due to their similar physical properties, leading to significant material loss during column chromatography or recrystallization.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing final purity?

A3: A multi-technique approach is essential for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting material and the formation of products. A well-chosen solvent system (e.g., hexane/ethyl acetate) can often resolve the starting material, desired product, and major byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is excellent for quantifying the ratio of regioisomers and other impurities, providing a precise measure of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.[4]

Troubleshooting Guide: Improving Yield and Purity

This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or incomplete conversion of the starting material (2-chloro-3-fluorophenol).

  • Possible Cause A: Inactive Halogenating Agent. N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to moisture and light. Bromine (Br₂) can be contaminated with water.

  • Solution: Use a freshly opened bottle of NBS or recrystallize older NBS from water before use. Ensure any solvents used are anhydrous, particularly non-polar solvents like carbon tetrachloride or dichloromethane.

  • Possible Cause B: Suboptimal Reaction Temperature. Electrophilic bromination of phenols can be highly temperature-dependent. Low temperatures may lead to a sluggish reaction.

  • Solution: Monitor the reaction by TLC while gradually increasing the temperature. Start the reaction at a low temperature (e.g., 0 °C) to control selectivity and, if conversion is slow, allow the reaction to slowly warm to room temperature.

  • Possible Cause C: Insufficient Activation. For less reactive substrates or milder brominating agents, an activator or catalyst may be necessary.

  • Solution: While strong Lewis acids can reduce selectivity, a mild acid catalyst can sometimes promote the reaction without significantly compromising the isomer ratio. Perform small-scale test reactions to screen for an effective catalyst.

Issue 2: The primary product is the wrong isomer (e.g., 4-bromo-2-chloro-3-fluorophenol).

  • Possible Cause A: Choice of Brominating Agent. Bulkier brominating agents can favor substitution at the less sterically hindered position. Liquid bromine (Br₂) is generally less selective than N-Bromosuccinimide (NBS).

  • Solution: Use NBS as the brominating agent. Its bulkier nature can sterically disfavor attack at the C4 position, which is flanked by -OH and -F groups, and promote substitution at the more accessible C6 position next to the -Cl atom.

  • Possible Cause B: Solvent Effects. The polarity of the solvent can influence the distribution of regioisomers.

  • Solution: Systematically screen solvents. Non-polar solvents like CCl₄ or hexane may offer different selectivity compared to polar aprotic solvents like acetonitrile. A patent for a related synthesis of 2-bromo-6-fluoroaniline highlights the importance of solvent choice in controlling reaction outcomes.[5]

  • Possible Cause C: Temperature Control. Higher reaction temperatures often lead to a loss of regioselectivity as kinetic barriers to the formation of different isomers are more easily overcome.

  • Solution: Maintain a low and constant temperature (e.g., 0 °C to 5 °C) throughout the addition of the brominating agent. Use an ice-salt bath for better temperature management. A study on the chlorination of phenols demonstrated that temperature is a critical parameter for controlling the para/ortho ratio.[6]

Issue 3: Significant formation of di-brominated or other poly-halogenated byproducts.

  • Possible Cause: Incorrect Stoichiometry. The activated phenol ring is susceptible to further bromination. Using an excess of the brominating agent is a common cause of this side reaction.

  • Solution: Use the brominating agent as the limiting reagent. A stoichiometry of 1.0 to 1.05 equivalents relative to the starting phenol is recommended. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Issue 4: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause A: High Impurity Level. The presence of significant amounts of the regioisomer or other byproducts can depress the melting point and inhibit crystal lattice formation.[4]

  • Solution: First, purify the crude product by flash column chromatography to remove the bulk of impurities. Then, attempt recrystallization on the enriched material.

  • Possible Cause B: Inappropriate Solvent System or Cooling Rate. If the solution is supersaturated or cooled too quickly, the product may separate as a liquid phase above its melting point.[4]

  • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight). Seeding with a previously obtained pure crystal can also induce proper crystallization.

Table 1: Comparison of Common Brominating Agents
Reagent Typical Characteristics & Recommendations
N-Bromosuccinimide (NBS) Recommended. Milder and often more regioselective than Br₂. Its bulk can provide steric hindrance to favor the desired C6 bromination. Requires a radical initiator (like AIBN) or light for allylic/benzylic bromination, but not for activated rings.
Bromine (Br₂) Use with caution. Highly reactive and corrosive. Tends to be less selective, potentially leading to more of the C4 isomer and over-bromination. Best used at low temperatures and high dilution.
Bromine Chloride (BrCl) Can offer different selectivity profiles. A known protocol for synthesizing 2-bromo-6-chlorophenol uses this reagent, suggesting its utility in ortho-halogenation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Bromination

Disclaimer: This protocol is a representative methodology and should be optimized for your specific laboratory conditions. A thorough risk assessment must be conducted prior to any experimental work.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-fluorophenol (e.g., 10 mmol, 1.46 g).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g, 1.05 eq.) in 50 mL of anhydrous dichloromethane. Add this solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes. Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully load this powder onto the top of the prepared column.[4]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity (e.g., from 2% to 10% ethyl acetate). The less polar 4-bromo isomer will typically elute before the desired 2-bromo-6-chloro product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.

  • Final Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Table 2: Solvent Selection Guide for Final Recrystallization [4]
Solvent System Comments
Hexane / Toluene Good for non-polar compounds. The ratio can be adjusted to achieve optimal solubility (sparingly soluble when cold, fully soluble when hot).
Ethanol / Water A polar system. The product should be soluble in ethanol. Water is added dropwise to the hot solution until turbidity appears, then a few drops of ethanol are added to re-clarify before slow cooling. Prone to "oiling out" if not optimized carefully.
Hexane / Ethyl Acetate A versatile system where polarity can be finely tuned. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until cloudy, then clarify with a few drops of ethyl acetate before cooling.

Visual Workflow Diagrams

Troubleshooting_Yield cluster_conversion Troubleshooting Conversion cluster_selectivity Troubleshooting Selectivity start Low Yield of Target Product check_conversion Check TLC/HPLC: Is Starting Material Consumed? start->check_conversion check_isomers Analyze Crude Product: What is the main component? check_conversion->check_isomers Yes conversion_no Incomplete Conversion check_conversion->conversion_no No main_isomer Wrong Isomer is Major Product check_isomers->main_isomer Isomer main_sm Starting Material is Major Component (See 'Incomplete Conversion') check_isomers->main_sm Start Mat. main_poly Poly-halogenated Byproduct check_isomers->main_poly Byproduct reagent_quality Verify Reagent Activity (Use fresh NBS) conversion_no->reagent_quality temp_time Optimize Temp. & Time (e.g., warm to RT, run longer) conversion_no->temp_time optimize_reagent Switch to Bulkier Reagent (NBS) Screen Solvents main_isomer->optimize_reagent Action optimize_temp Lower Reaction Temperature (0 °C or below) main_isomer->optimize_temp Action optimize_stoich Reduce Brominating Agent (1.0 - 1.05 eq.) Slow, dropwise addition main_poly->optimize_stoich Action

Caption: A workflow for troubleshooting low product yield.

Optimization_Flow start Goal: Maximize Yield of This compound step1 Step 1: Reagent Selection start->step1 step2 Step 2: Condition Control start->step2 step3 Step 3: Stoichiometry start->step3 step4 Step 4: Purification start->step4 desc1 Use N-Bromosuccinimide (NBS) for improved regioselectivity. step1->desc1 desc2 Run reaction at low temperature (0 °C). Screen non-polar solvents (DCM, CCl4). step2->desc2 desc3 Use 1.0-1.05 equivalents of NBS. Add dropwise to avoid local excess. step3->desc3 desc4 Use gradient flash chromatography (Hexane/EtOAc) to separate isomers. step4->desc4

Caption: Key optimization steps for the synthesis.

References

  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-6-chlorophenol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-6-fluorophenol CAS 2040-89-3: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Google Patents. (2007). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Google Patents. (2015). CN104276929A - Preparation method of 3-fluorophenol.
  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4143. Available at: [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

Sources

Technical Support Center: Resolving Solubility Issues of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of 2-Bromo-6-chloro-3-fluorophenol. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing solubility, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Properties

This compound (C₆H₃BrClFO) is a polyhalogenated aromatic compound valued as a synthetic intermediate.[1][2] Its structure, however, presents significant challenges for dissolution in aqueous media. The presence of three halogen substituents (Bromine, Chlorine, Fluorine) on the phenol ring imparts a significant hydrophobic character.[3] While the phenolic hydroxyl group offers some capacity for hydrogen bonding, it is insufficient to overcome the lipophilicity of the overall molecule.[3][4][5]

To effectively troubleshoot solubility, it is crucial to understand the compound's key properties. While experimental data for this specific isomer is limited, we can estimate its properties based on its structure and data from similar compounds.

PropertyEstimated Value / InformationRationale & Implication for Solubility
Molecular Weight 225.44 g/mol [1]Higher molecular weight can correlate with lower solubility.
LogP (Octanol-Water Partition Coefficient) ~3.0 - 3.5 (Estimated)A LogP value in this range indicates significant lipophilicity (preference for non-polar environments) and predicts low water solubility. A similar compound, 3-Bromo-6-chloro-2-fluorophenol, has a LogP of 3.18.[3]
pKa (Acid Dissociation Constant) ~6.5 - 7.5 (Estimated)The phenolic proton is weakly acidic.[4][6] At pH values above the pKa, the molecule will deprotonate to form the more water-soluble phenolate anion. This is the primary basis for pH-mediated solubilization.
Aqueous Solubility Sparingly soluble / PoorExpected to be less than 100 mg/L in neutral water.[3] The multiple halogen atoms decrease water solubility compared to simpler phenols.[7]
Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: The difficulty arises from its molecular structure. The benzene ring and the three halogen atoms (bromo, chloro, fluoro) are hydrophobic (water-repelling). These components dominate the molecule's character, making it prefer fatty or non-polar environments over water, as quantified by its high estimated LogP value.[3] The single polar hydroxyl (-OH) group cannot overcome the hydrophobicity of the rest of the molecule to achieve significant solubility in neutral water.[4][5]

Q2: I see particulates in my aqueous preparation even after vigorous mixing. Is this expected?

A2: Yes, this is expected. Given its poor aqueous solubility, this compound will likely remain as a solid suspension or an oily precipitate in neutral water at room temperature.[4] Achieving a clear solution requires specific strategies to enhance its solubility.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: As with all halogenated phenols, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Consult the material safety data sheet (MSDS) provided by your supplier for specific handling and disposal information.

Troubleshooting Guide: From Suspension to Solution

This section provides a logical, step-by-step approach to systematically address solubility issues.

G cluster_0 start Start: Compound does not dissolve in water ph_q Is pH modification compatible with your experiment? start->ph_q cosolvent_q Are organic co-solvents compatible with your experiment? ph_q->cosolvent_q No ph_a Protocol 1: Adjust pH to >8.5 ph_q->ph_a Yes surfactant_q Are surfactants compatible with your experiment? cosolvent_q->surfactant_q No cosolvent_a Protocol 2: Use a co-solvent (e.g., DMSO, Ethanol) cosolvent_q->cosolvent_a Yes surfactant_a Protocol 3: Use a surfactant (e.g., Tween-80, SDS) surfactant_q->surfactant_a Yes stock Alternative: Prepare high-concentration stock in 100% organic solvent (e.g., DMSO) and dilute carefully. surfactant_q->stock No

Figure 1. Decision workflow for solubilizing this compound.

Q4: My compound is insoluble in neutral water. What should be my first approach?

A4: The most direct and often simplest approach is pH adjustment . Phenols are weak acids.[6] By raising the pH of the aqueous medium to be 1.5-2 units above the compound's pKa (estimated around 6.5-7.5), you can deprotonate the phenolic hydroxyl group (-OH) into a phenolate anion (-O⁻). This negatively charged ion is significantly more polar and, therefore, much more soluble in water.[6][8][9]

Action: Attempt solubilization by following Protocol 1: Solubilization by pH Adjustment .

Q5: I raised the pH, and while solubility improved, it's not sufficient for my target concentration, or my experiment is pH-sensitive. What is the next logical step?

A5: If pH adjustment is insufficient or incompatible with your downstream application, the use of co-solvents is the next recommended strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more "hospitable" to a hydrophobic compound like this compound.

Commonly used co-solvents include Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene glycol (PEG).[10][11][12] The choice of co-solvent will depend on the tolerance of your experimental system (e.g., cell culture, enzyme assay).

Action: Attempt solubilization by following Protocol 2: Solubilization using Co-solvents .

Q6: My experimental system (e.g., a biological assay) cannot tolerate organic co-solvents. What other options do I have?

A6: In cases where both pH modification and co-solvents are not viable, surfactants provide an excellent alternative. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[13][14] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate the poorly soluble this compound, while the hydrophilic heads face the water, allowing the entire complex to be dispersed and effectively "solubilized" in the aqueous solution.[13][15]

Common choices include non-ionic surfactants like Tween® 80 or Triton™ X-100, or anionic surfactants like Sodium dodecyl sulfate (SDS).[15][16]

Action: Attempt solubilization by following Protocol 3: Solubilization using Surfactants .

Experimental Protocols
Protocol 1: Solubilization by pH Adjustment

This protocol leverages the acidic nature of the phenolic proton to form a soluble salt.

  • Preparation: Weigh the desired amount of this compound into a suitable vessel.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water. The compound will likely form a suspension.

  • pH Adjustment: While stirring, add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. A clear solution should form as the pH rises. Aim for a final pH of approximately 8.5 - 9.0 to ensure complete deprotonation.

  • Final Volume: Once the solid is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • Validation: Re-check the pH and adjust if necessary. Always re-adjust pH after reaching the final volume.

Causality Check: Why does this work? You are converting the poorly soluble neutral phenol (Ar-OH) into its highly soluble conjugate base, the phenolate salt (Ar-O⁻ Na⁺). This is a fundamental principle for solubilizing acidic compounds.[6][9]

Protocol 2: Solubilization using Co-solvents

This protocol reduces the polarity of the aqueous solvent to accommodate the hydrophobic compound.

  • Solvent Selection: Choose a co-solvent compatible with your experiment (e.g., DMSO, ethanol).

  • Initial Dissolution: First, dissolve the weighed this compound in a small volume of the pure co-solvent. This creates a concentrated stock solution.

  • Aqueous Dilution: While stirring the main volume of your aqueous buffer or water, slowly add the concentrated stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If the compound begins to crash out, you have exceeded its solubility limit in that specific co-solvent/water ratio.

  • Optimization: The key is to use the minimum amount of co-solvent necessary to achieve and maintain solubility at your target concentration. See the table below for starting points.

Co-SolventTypical Starting Concentration (% v/v)Notes
DMSO 1-5%Very effective solubilizer, but can have biological effects.
Ethanol 5-20%Generally well-tolerated in many systems; may require higher percentages.[11][17]
Methanol 5-20%Effective, but can be more toxic than ethanol in biological assays.[10]

Causality Check: Why does this work? Water is a highly polar solvent. By introducing a less polar organic solvent like ethanol, you create a solvent mixture with a lower overall dielectric constant, which can more easily solvate the large, hydrophobic portion of the target molecule.[10][12]

Protocol 3: Solubilization using Surfactants

This protocol uses micelles to encapsulate the compound in a "hydrophobic pocket" within the aqueous phase.

  • Surfactant Selection: Choose a suitable surfactant. Tween® 80 is a good non-ionic starting point for many biological applications.

  • Prepare Surfactant Solution: Prepare your aqueous buffer or water containing the surfactant at a concentration above its CMC (e.g., 0.1% to 1% w/v).

  • Addition of Compound: Add the weighed this compound directly to the surfactant-containing solution.

  • Energy Input: Agitate the mixture to facilitate dissolution. Gentle heating (e.g., 37-40°C) or sonication can significantly speed up the process by promoting micelle formation and partitioning of the compound into the micellar core.[15]

  • Clarification: Continue mixing until the solution is clear. This may take longer than other methods.

Causality Check: Why does this work? The hydrophobic core of the surfactant micelles provides a thermodynamically favorable environment for the lipophilic this compound, effectively shielding it from the aqueous environment and allowing for stable dispersion.[13][15]

References
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH. MDPI.[Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information.[Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library.[Link]

  • Water solubility and partitioning behavior of brominated phenols. Oxford Academic.[Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. National Center for Biotechnology Information.[Link]

  • Solubility and pH of phenol. The Chemistry Teacher.[Link]

  • Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System. Portland State University.[Link]

  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. National Center for Biotechnology Information.[Link]

  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. ResearchGate.[Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate.[Link]

  • How to dissolve phenol in water. Quora.[Link]

  • How to remove water-insoluble phenolic compounds from the water-soluble phenols? ResearchGate.[Link]

  • Phenol. Wikipedia.[Link]

  • 6-Bromo-2-Chloro-3-Fluorophenol: A Versatile Chemical Compound. Exceedbio.[Link]

  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI.[Link]

  • Solvent extraction of phenols from water. SciSpace.[Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online.[Link]

  • Water solubility and partitioning behavior of brominated phenols. ResearchGate.[Link]

  • This compound. AOBChem.[Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Center for Biotechnology Information.[Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.[Link]

  • How does pH affect the solubility of phenolic acid? ResearchGate.[Link]

Sources

Technical Support Center: Isolation of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Isolation of 2-Bromo-6-chloro-3-fluorophenol from Regioisomers Ticket ID: CHEMSUP-2405 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

Separating This compound (Target) from its regioisomers (Impurities) presents a unique challenge due to the electronic and steric similarities of the isomers. Standard silica chromatography often fails because the acidity of the phenol causes peak tailing, and the lipophilicity differences between halogen-positional isomers are negligible on C18 stationary phases.

This guide prioritizes Fluorinated Stationary Phases (PFP) for chromatography and Controlled pH Extraction exploiting the "Ortho-Effect" on acidity.

Module 1: Chromatographic Resolution (The "Silver Bullet")

The Core Issue: Why C18 Fails

On a standard C18 (Octadecyl) column, retention is driven primarily by hydrophobicity. Since your target and its isomers share the exact same molecular formula (


) and very similar LogP values, they will likely co-elute as a single broad peak.
The Solution: Pentafluorophenyl (PFP) Phases

You must switch to a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases offer multiple retention mechanisms beyond hydrophobicity:

    
    -
    
    
    
    interactions, dipole-dipole interactions, and hydrogen bonding.
  • Selectivity: The electron-deficient fluorine ring on the column interacts specifically with the electron-rich halogenated phenol ring. The position of the halogens (2, 6, vs 4, 5) significantly alters the electron density map of the ring, creating separation factors (

    
    ) often exceeding 1.2 on PFP columns where C18 shows 
    
    
    
    .
Protocol: High-Resolution HPLC Method
ParameterSpecificationExpert Note
Column PFP (Pentafluorophenyl) , 2.7µm or 5µmCore-shell particles recommended for sharper peaks at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcid is critical to keep the phenol protonated (

). Ionized phenols tail badly.
Mobile Phase B Methanol (MeOH)MeOH allows stronger

-

interactions with the PFP ring than Acetonitrile.
Gradient 40% B to 70% B over 20 minShallow gradients are required for isomer resolution.
Detection UV @ 280 nmHalogenated phenols have distinct absorbance shifts; check 254 nm as secondary.
Workflow Visualization: Method Development Decision Tree

HPLC_Strategy Figure 1: Decision Logic for Chromatographic Stationary Phase Selection Start Crude Mixture Containing This compound ScreenC18 Screen 1: C18 Column (Standard Protocol) Start->ScreenC18 ResultC18 Resolution (Rs) > 1.5? ScreenC18->ResultC18 SuccessC18 Proceed to Prep C18 ResultC18->SuccessC18 Yes FailC18 Co-elution or Shoulder Peaks (Common for Regioisomers) ResultC18->FailC18 No SwitchPFP SWITCH TO PFP COLUMN (Fluorophenyl Phase) FailC18->SwitchPFP Optimize Optimize Modifier: Use MeOH (promotes pi-pi) Ensure pH < 3.0 SwitchPFP->Optimize FinalPrep Scale to Prep-HPLC Load: 10-50mg/injection Optimize->FinalPrep

Module 2: Crystallization & "Oiling Out"

The Challenge

Polyhalogenated phenols have low melting points and often form super-cooled liquids ("oils") rather than crystals. This "oiling out" traps impurities.

Troubleshooting Guide: Preventing Oiling Out

Q: My product separates as a brown oil at the bottom of the flask. How do I fix this? A: This indicates you are entering the "metastable zone" too quickly or the solvent system is too polar.

  • The "Scratch & Seed" Technique:

    • Dissolve the oil in the minimum amount of warm Hexane/Dichloromethane (DCM) (3:1) .

    • Allow it to cool to room temperature.[1]

    • Crucial Step: If oil droplets appear, take a glass rod and vigorously scratch the side of the flask at the interface of the solution and air. This creates nucleation sites.

    • Seeding: If you have any pure crystals from a previous batch (even 1 mg), add them now.

  • The "Slow Evaporation" Trap:

    • Do not use rotary evaporation to dryness. This guarantees oil.

    • Instead, use a vapor diffusion method: Dissolve crude in a small vial of DCM. Place this open vial inside a larger closed jar containing Pentane. The Pentane will slowly diffuse into the DCM, forcing the phenol to crystallize slowly into defined lattices that exclude impurities.

Module 3: Exploiting the "Ortho-Effect" (pKa Separation)

Scientific Basis

The acidity of phenols is heavily influenced by ortho-substitution.[2]

  • Target (2,6-dihalo): The 2-Bromo and 6-Chloro groups exert a strong inductive withdrawing effect (-I), significantly lowering the pKa (likely to ~6.0 - 7.0).

  • Isomers (e.g., 2,4-dihalo or mono-ortho): Isomers lacking two ortho-halogens will be less acidic (pKa ~8.0 - 9.0).

Protocol: Selective Acid-Base Extraction

You can "wash away" less acidic isomers or extract your target selectively.[3]

  • Dissolve: Crude mixture in Methyl tert-butyl ether (MTBE) .

  • First Wash (Remove Strong Acids): Wash with 5%

    
    . (Target likely stays in Organic, very strong acids removal).
    
  • Target Extraction (The Critical Step):

    • Extract with a controlled pH buffer (e.g., Phosphate buffer at pH 7.5) or stoichiometric

      
      .
      
    • Theory: At pH 7.5, the more acidic 2,6-dihalo target will deprotonate and move to the aqueous layer. The less acidic isomers (pKa > 8) will remain protonated in the MTBE.

  • Recovery: Acidify the aqueous layer (pH 1) with HCl and back-extract into DCM.

Visualizing the pKa Window

pKa_Extraction Figure 2: Differential Extraction Strategy based on Ortho-Effect Acidity Mixture Mixture in Organic Phase (Target + Isomers) Buffer Add Buffer pH 7.5 (Critical Discrimination Point) Mixture->Buffer PhaseSep Phase Separation Buffer->PhaseSep OrgLayer Organic Layer Contains: Less Acidic Isomers (pKa > 8.0) PhaseSep->OrgLayer Retains Neutral Species AqLayer Aqueous Layer Contains: Target Phenolate (pKa ~ 6.5) PhaseSep->AqLayer Extracts Ionized Target Acidify Acidify to pH 1 & Back-Extract AqLayer->Acidify Final Pure Target (this compound) Acidify->Final

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Flash Chromatography? A: Only if modified. Standard silica is acidic and interacts with the phenol, causing streaking. You must add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) to suppress ionization. However, resolution of regioisomers will still be inferior to PFP-HPLC.

Q: Why is my yield low after crystallization? A: 2,6-disubstituted phenols are sterically crowded and can be quite soluble in organic solvents even at low temperatures. Ensure you are using a "non-solvent" like Hexane or Pentane to drive precipitation. If the mother liquor is still colored, your product is likely still dissolved; check via TLC/HPLC.

Q: Can I derivatize the phenol to separate it? A: Yes, but be warned: The 2-Bromo and 6-Chloro groups create significant steric hindrance around the hydroxyl group. Standard esterification (e.g., Acetyl chloride) may be slow. If you must derivatize, use highly reactive reagents like Triflic Anhydride (


)  to form a triflate, which can be easily separated on silica and then hydrolyzed (though hydrolysis is also sterically hindered). Stick to PFP-HPLC first. 

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates the superiority of PFP phases over C18 for halogenated positional isomers).

  • Thermo Fisher Scientific. (2016). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column. (Validates PFP selectivity for phenolic compounds).

  • Gross, K. C., et al. (2002).[4] Absolute pKa Determinations for Substituted Phenols. (Provides the theoretical basis for acidity shifts in ortho-substituted phenols).

  • University of Colorado Boulder. Crystallization Techniques and Theory. (Foundational procedures for preventing "oiling out" in organic synthesis).

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning when working with halogenated phenols. Our goal is to equip you with the knowledge to diagnose, mitigate, and overcome common challenges in your catalytic reactions.

Troubleshooting Guide: Reaction Failures & Low Yields

Experiencing a stalled reaction or disappointingly low yields when using halogenated phenols can be frustrating. This section is designed to help you diagnose the root cause and implement effective solutions.

Symptom: Reaction has stalled or shows significantly low conversion.

Potential Cause 1: Catalyst Poisoning by Halide Species

Halogenated phenols can be a source of halide ions (F-, Cl-, Br-, I-), which are notorious for poisoning noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2][3] The halide can either be present as an impurity in the starting material or be generated in-situ during the reaction.

Mechanism of Poisoning: The primary mechanism involves the strong chemisorption (chemical bonding) of the halide species onto the active sites of the catalyst.[2][4] This blocks the active sites, preventing the reactant molecules from adsorbing and reacting, thus leading to a sharp decline in catalytic activity.[2][4][5] The strength of this interaction often means that the poisoning is irreversible under normal reaction conditions.

Visualizing the Poisoning Mechanism

The following diagram illustrates how a halide ion can block the active sites on a Palladium catalyst surface.

G Mechanism of Catalyst Poisoning by Halides cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_reactants Reactants Pd1 Pd Site Pd2 Pd Site Pd3 Pd Site Pd4 Pd Site HalogenatedPhenol Halogenated Phenol HalogenatedPhenol->Pd2 Desired Adsorption Hydrogen H₂ Hydrogen->Pd1 Desired Adsorption Poison Halide Ion (X⁻) Poison->Pd3 Strong Chemisorption (Poisoning) Poison->Pd4 Blocks Active Site

Caption: Halide ions compete with reactants for active sites and bind strongly, deactivating the catalyst.

Solutions & Mitigation Strategies:

  • Feed Purification: The most effective strategy is to prevent the poison from reaching the catalyst in the first place.[2] Ensure the purity of your halogenated phenol starting material and solvents to remove any pre-existing halide impurities.[2][5]

  • Use of a Guard Bed: Install a pre-column or "guard bed" of a sacrificial material upstream of your main catalyst bed.[6] This material will adsorb the halide poison before it can reach and deactivate your primary catalyst.

  • Catalyst Selection:

    • Poison-Resistant Catalysts: Some catalysts are inherently more resistant to halogen poisoning.[5][6] For instance, catalysts with modified active sites or protective coatings can be less susceptible.[5] Bimetallic catalysts may also offer enhanced tolerance.[2][7]

    • Support Material: The choice of catalyst support can play a crucial role. For example, some studies suggest that mesoporous carbon materials, due to their high adsorption capacity, can influence dehalogenation reactions.[8] Ceria (CeO₂) has also been shown to be an effective support for Palladium in the hydrodehalogenation of halophenols.[9]

  • Addition of Promoters or Scavengers: Introducing additives can sometimes help to "scavenge" or sequester the halide ions, preventing them from reaching the catalyst surface.[10]

  • Optimize Reaction Conditions: Increasing the reaction temperature may sometimes help to desorb weakly bound poisons, though this is less effective for strongly chemisorbed species like halides.[6]

Potential Cause 2: Formation of Inhibitory Byproducts

The reaction itself might generate byproducts that can inhibit or poison the catalyst.[5] For instance, in some oxidative dehalogenation reactions, oligomers or polymers can be formed which may coat the catalyst surface.[11][12]

Solutions:

  • Spectroscopic Analysis: Use techniques like Infrared (IR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of the spent catalyst and identify any adsorbed byproducts.[5]

  • Reaction Condition Tuning: Adjusting parameters such as temperature, pressure, and solvent can sometimes minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: How do I know if my catalyst is poisoned or if it's another reaction issue?

A: This is a critical diagnostic question. Here is a workflow to help you determine the cause:

G Troubleshooting Workflow for Failed Reactions Start Reaction Stalled or Low Yield Control Run a Control Reaction (without halogenated phenol) Start->Control Control_Result Control Reaction Successful? Control->Control_Result Poisoning Halide Poisoning is Likely. Implement mitigation strategies. Control_Result->Poisoning Yes Other_Issue Issue is not halide poisoning. Investigate other parameters: - Reagent quality - Reaction conditions - Catalyst activity (with standard substrate) Control_Result->Other_Issue No

Caption: A decision tree to diagnose potential catalyst poisoning.

Q2: Can I regenerate a catalyst that has been poisoned by halogenated phenols?

A: Regeneration is sometimes possible, but its success depends on the nature and severity of the poisoning.

  • For weakly adsorbed poisons (temporary poisoning): Thermal treatment (heating the catalyst) or washing with a suitable solvent might be sufficient to remove the poison and restore some activity.[1][13]

  • For strongly chemisorbed poisons like halides (permanent poisoning): Regeneration is much more challenging. Aggressive chemical treatments with acidic or alkaline solutions may be required, but these can also damage the catalyst structure.[1][13][14] In many cases of severe halide poisoning, replacing the catalyst is the most practical option.[4]

Q3: Which catalyst is generally more robust for reactions involving halogenated phenols, Palladium- or Copper-based systems?

A: The choice is highly application-dependent.

  • Palladium-based catalysts (e.g., Pd/C) are widely used for hydrogenation and dehalogenation reactions.[8][15] However, they are susceptible to poisoning by halides.[3]

  • Copper-based catalysts are often used in cross-coupling reactions (e.g., O- or N-arylation of aminophenols).[15][16][17] Their sensitivity to halide poisoning can vary depending on the specific ligand and reaction conditions used.

For hydrodehalogenation, Palladium on a suitable support like ceria can be very efficient.[9] For cross-coupling reactions, it's often a matter of screening different catalyst systems to find one that is selective and robust for your specific substrates.[15][16][17]

Q4: Are there any analytical techniques to confirm halide poisoning?

A: Yes, several surface-sensitive techniques can provide evidence of halide poisoning:

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Can detect the presence and chemical state of halogens on the catalyst surface.[5]
Temperature Programmed Desorption (TPD) Measures the temperature at which adsorbed species desorb from the surface, indicating the strength of the poison-catalyst bond.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Often coupled with electron microscopy, it can provide elemental analysis of the catalyst surface, identifying the presence of halogens.

Experimental Protocols

Protocol 1: General Catalyst Regeneration by Chemical Washing

This is a general guideline and should be optimized for your specific catalyst and poison.

  • Safety First: Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalyst Recovery: Carefully filter the catalyst from the reaction mixture. Wash it several times with a solvent that is a good solvent for your product and starting materials but does not react with the catalyst (e.g., ethyl acetate, THF).

  • Poison Removal:

    • Prepare a dilute solution of a chemical wash. The choice of reagent depends on the suspected poison. For some cases, a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) wash can be effective.[14]

    • Suspend the recovered catalyst in the washing solution and stir gently for 1-2 hours at room temperature.

  • Neutralization and Rinsing:

    • Filter the catalyst from the washing solution.

    • Wash the catalyst repeatedly with deionized water until the filtrate is neutral (check with pH paper).

    • Perform a final rinse with a volatile, anhydrous solvent like ethanol or acetone to remove water.

  • Drying: Dry the catalyst thoroughly under vacuum, preferably at a slightly elevated temperature (e.g., 60-80 °C) to ensure all solvent is removed.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if the procedure was successful.

References
  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation. (2014, June 17). Organic Letters - ACS Publications. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Matmatch. [Link]

  • Catalyst Poisoning Mitigation. (2025, November 23). Sustainability Directory. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023, April 29). PMC. [Link]

  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2009, April 15). Scientific Research Publishing. [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Selerity. [Link]

  • Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. (n.d.). ChemRxiv. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (2025, August 6). MDPI. [Link]

  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (n.d.). ResearchGate. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). SciSpace. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed. [Link]

  • Catalyst deactivation and regeneration. (n.d.). Slideshare. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). DSpace@MIT. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). PMC. [Link]

  • Recent Research on the Anti-Poisoning Catalysts in the Catalytic Oxidation of VOCs: A Review. (2025, February 28). MDPI. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). Journal of the American Chemical Society. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). MDPI. [Link]

  • Catalyst Poison Removal. (n.d.). Topsoe. [Link]

  • Catalysts Deactivation, Poisoning and Regeneration. (2019, August 5). MDPI. [Link]

  • Prevention of catalyst poisoning. (n.d.).
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]

  • Catalyst Deactivation & Poisons Agents. (n.d.). Pollution Systems. [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloro-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical prediction of the spectrum, compare it with related halogenated phenols, and provide a detailed experimental protocol for acquiring high-quality NMR data. Our approach is grounded in the principles of scientific integrity, providing you with a trustworthy and authoritative resource.

Theoretical ¹H NMR Spectrum of this compound: A Predictive Analysis

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The aromatic region will feature two distinct proton signals, and the phenolic hydroxyl proton will present a characteristic signal. The chemical shifts (δ) of these protons are influenced by the electronic effects (both inductive and mesomeric) of the substituents: the hydroxyl (-OH), bromine (-Br), chlorine (-Cl), and fluorine (-F) groups.

Expected Proton Environments and Their Signals:

  • H-4 (Proton at Carbon 4): This proton is expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton (³J, ortho coupling) and the fluorine atom at C-3 (³J, ortho H-F coupling). The electronegativity of the adjacent fluorine and the para-hydroxyl group will influence its chemical shift.

  • H-5 (Proton at Carbon 5): This proton will also likely appear as a doublet of doublets (dd). It is coupled to the H-4 proton (³J, ortho coupling) and the fluorine atom at C-3 (⁴J, meta H-F coupling). The chemical shift will be influenced by the adjacent bromine and the meta-hydroxyl and chlorine groups.

  • -OH (Hydroxyl Proton): The phenolic hydroxyl proton typically appears as a broad singlet.[1] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In many cases, this signal can be identified by its broadness or by exchanging it with deuterium oxide (D₂O).[2]

The electronegative halogen substituents (Br, Cl, F) and the hydroxyl group will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.34 ppm).[3] The fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.[4][5]

Comparative Analysis: The Influence of Halogenation on Phenolic ¹H NMR Spectra

To better understand the spectrum of this compound, a comparison with other halogenated phenols is instructive. The nature and position of the halogen substituent significantly impact the chemical shifts and coupling constants of the aromatic protons.

CompoundAromatic Proton Chemical Shifts (δ, ppm)Key Observations
Phenol ~6.9 (ortho), ~7.3 (meta), ~6.9 (para)[2]The hydroxyl group shields the ortho and para protons relative to the meta protons.
2-Bromophenol Signals are shifted downfield compared to phenol due to the electron-withdrawing nature of bromine.The introduction of a halogen deshields the ring protons.
2-Bromo-4-fluorophenol Aromatic protons show complex splitting due to H-H and H-F coupling.[6]The fluorine atom introduces additional splitting, complicating the spectrum but providing valuable structural information.
2-Bromo-4-chlorophenol ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 2.06 Hz, 1H), 7.19 (dd, J = 2.44, 2.43 Hz, 1H), 6.95 (d, J = 8.71 Hz, 1H), 5.58 (s, 1H)[7]Demonstrates the distinct signals and coupling patterns for a di-halogenated phenol.
This compound (Predicted) Expected in the range of 7.0-7.8 ppm, with doublet of doublets for both aromatic protons due to H-H and H-F coupling.The combined electron-withdrawing effects of three halogens and the hydroxyl group will lead to significant downfield shifts.

This comparative data underscores the importance of considering the additive effects of multiple substituents on the proton chemical shifts. The presence of fluorine, in particular, provides a unique spectroscopic handle due to its large coupling constants with protons.[8][9]

Experimental Protocol for ¹H NMR Data Acquisition

Achieving a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for many organic compounds.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A narrow and symmetrical peak for the TMS signal is indicative of good shimming.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm) to encompass all expected proton signals.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The concentration of the sample will influence this parameter.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity (splitting patterns) and coupling constants (J-values) of the signals.

Visualizing Spin-Spin Coupling

To visually represent the expected spin-spin coupling interactions in this compound, a DOT language script is provided below. This diagram illustrates the connectivity and coupling relationships between the aromatic protons and the fluorine atom.

Caption: Spin-spin coupling in this compound.

Conclusion and Future Directions

The ¹H NMR spectrum of this compound is predicted to be a valuable tool for its unambiguous identification and characterization. The distinct chemical shifts and coupling patterns of the two aromatic protons, influenced by the unique substitution pattern of the benzene ring, provide a spectroscopic fingerprint. For more complex structural elucidation, advanced NMR techniques such as ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) would provide complementary and confirmatory data. The protocols and comparative data presented in this guide offer a robust framework for researchers working with this and other similarly substituted halogenated phenols.

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • LibreTexts. (2024, November 12). 16: Multinuclear. Chemistry LibreTexts. [Link]

  • Schiano, A. M., & La Mar, G. N. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 167(2), 299–306. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Delaware. (n.d.). 19Flourine NMR. [Link]

Sources

A Senior Application Scientist's Guide to 19F NMR Analysis of Fluorinated Phenol Substitution Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemistry. The unique properties of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. Phenolic moieties, being prevalent in both natural products and synthetic compounds, are common scaffolds for such fluorination. Distinguishing between the resulting constitutional isomers, however, is a critical analytical challenge.

This guide provides an in-depth comparison of how 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a uniquely powerful tool for the unambiguous identification of fluorinated phenol substitution patterns. As we will explore, the 19F nucleus is an exquisitely sensitive probe of its local electronic environment, making its NMR parameters—chemical shift (δ) and scalar coupling (J)—highly diagnostic of the fluorine's position on the phenol ring.[1][2]

The Power of 19F NMR for Aromatic Systems

Unlike 1H or 13C NMR, 19F NMR offers several distinct advantages for analyzing fluorinated compounds:

  • Exceptional Sensitivity: The 19F nucleus has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton.[3][4][5] This high sensitivity allows for the analysis of relatively dilute samples.

  • Vast Chemical Shift Range: The 19F chemical shift range spans approximately 800 ppm, which is significantly wider than the ~15 ppm range for protons.[1][5] This large dispersion minimizes the likelihood of signal overlap, even in complex, poly-fluorinated molecules, making spectral interpretation more straightforward.[6]

  • No Background Interference: Biological systems and most organic starting materials are devoid of fluorine.[1] This means that any signal observed in a 19F NMR spectrum can be unambiguously attributed to the fluorinated analyte or its derivatives.

These features make 19F NMR not just a characterization tool but a powerful instrument for reaction monitoring, structural elucidation, and quantitative analysis.[2][7][8]

Decoding Substitution Patterns: A Comparative Analysis

The key to identifying a fluorophenol isomer lies in understanding how the electronic interplay between the hydroxyl (-OH) group and the fluorine (-F) atom influences the 19F NMR spectrum. The -OH group acts as a strong π-donor (resonance effect) and a σ-acceptor (inductive effect), altering the electron density at the ortho, meta, and para positions. This, in turn, directly impacts the shielding of the fluorine nucleus.

Monofluorophenols: The Foundational Comparison

The most dramatic illustration of substituent effects is seen when comparing 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol.

  • Para-Substitution (4-Fluorophenol): The fluorine atom is para to the hydroxyl group. The strong +R (resonance) effect of the -OH group donates electron density directly to the carbon bearing the fluorine, increasing its shielding. This results in a 19F signal that is shifted significantly upfield (a more negative ppm value) compared to fluorobenzene.

  • Ortho-Substitution (2-Fluorophenol): The fluorine is adjacent to the hydroxyl group. While the +R effect is also strong at this position, it is counteracted by the -I (inductive) effect of the electronegative oxygen and the potential for intramolecular hydrogen bonding between the -OH proton and the fluorine. This complex interplay typically results in a chemical shift that is downfield compared to the para isomer.

  • Meta-Substitution (3-Fluorophenol): The fluorine is meta to the hydroxyl group. The resonance effect of the -OH group does not extend to the meta position. Therefore, the dominant influence is the inductive electron-withdrawing effect of the hydroxyl group, which deshields the fluorine nucleus. Consequently, 3-fluorophenol exhibits the most downfield (least negative ppm value) chemical shift among the three isomers.

The following diagram illustrates the key electronic effects that determine the 19F chemical shift in monosubstituted fluorophenols.

G cluster_para Para-Fluorophenol cluster_ortho Ortho-Fluorophenol cluster_meta Meta-Fluorophenol p_node Strong +R Effect from -OH (Electron Donating) Dominates p_shift High Shielding (Upfield Shift) p_node->p_shift leads to o_node1 +R Effect from -OH o_shift Intermediate Shielding o_node1->o_shift compete o_node2 -I Effect & H-Bonding o_node2->o_shift compete m_node Strong -I Effect from -OH (Electron Withdrawing) Dominates m_shift Low Shielding (Downfield Shift) m_node->m_shift leads to

Caption: Electronic effects governing 19F chemical shifts in fluorophenol isomers.

Table 1: Comparative 19F NMR Data for Monofluorophenols

CompoundPositionTypical ¹⁹F Chemical Shift (δ) vs. CFCl₃Key Coupling Constants (J)
2-Fluorophenolortho~ -138 to -142 ppm[9]³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz
3-Fluorophenolmeta~ -110 to -114 ppm³JHF ≈ 9-11 Hz, ⁴JHF ≈ 6-8 Hz, ⁵JHF ≈ 0-2 Hz
4-Fluorophenolpara~ -118 to -122 ppm[10]³JHF ≈ 8-10 Hz, ⁴JHF ≈ 2-4 Hz
Fluorobenzene(Reference)~ -113.1 ppm

Note: Exact chemical shifts can vary with solvent and concentration. Data is compiled for illustrative comparison.[3][11]

Polyfluorinated Phenols

When multiple fluorine atoms are present, the spectrum becomes more complex but also richer in information. Two key phenomena arise:

  • Substituent Additivity: To a first approximation, the chemical shift of a fluorine in a poly-substituted ring can be estimated by adding the substituent chemical shift (SCS) effects of the other groups. However, for heavily fluorinated systems or those with bulky ortho groups, this model can break down, and computational prediction methods may be required for accurate assignment.[12][13][14]

  • ¹⁹F-¹⁹F Coupling: Spin-spin coupling between fluorine nuclei provides invaluable connectivity information. These couplings are typically larger than ¹H-¹H couplings and can be observed over multiple bonds.[5][15]

    • ³JFF (ortho): ~ 20 Hz

    • ⁴JFF (meta): ~ 0-7 Hz

    • ⁵JFF (para): ~ 10-15 Hz

The presence and magnitude of these F-F couplings are powerful confirmation of the substitution pattern. For example, a fluorine with a large (~20 Hz) coupling constant must be adjacent to another fluorine.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The trustworthiness of any NMR analysis hinges on a robust and reproducible experimental protocol. The following steps outline a self-validating workflow for analyzing fluorinated phenols.

Sample Preparation

The goal of sample preparation is to create a clean, homogeneous solution that will yield sharp, well-resolved NMR signals.

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh 5-20 mg of the fluorinated phenol sample. The exact amount depends on the compound's molecular weight and the number of fluorine atoms.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) and Acetone-d₆ are common choices. Solvent choice can influence chemical shifts, so consistency is key for comparative studies.[11]

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the sample vial.[16][17] For 19F NMR, a precise concentration is less critical for initial identification than for 1H NMR, but good solubility is paramount.

  • Reference Standard (Optional but Recommended): While modern spectrometers can use indirect referencing, adding an internal standard can improve accuracy. A common standard is trifluorotoluene (α,α,α-trifluorotoluene) at δ ≈ -63.7 ppm or fluorotrichloromethane (CFCl₃) at δ = 0 ppm.[6] Caution: CFCl₃ is toxic and should be handled in a fume hood.[15]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16][18]

  • Labeling and Cleaning: Label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[18]

NMR Data Acquisition

The following workflow diagram outlines the process from sample insertion to final data analysis.

G cluster_prep A. Sample Preparation cluster_acq B. Data Acquisition cluster_proc C. Data Processing & Analysis prep_1 Weigh Analyte (5-20 mg) prep_2 Dissolve in Deuterated Solvent (~0.6 mL) prep_1->prep_2 prep_3 Filter into NMR Tube prep_2->prep_3 prep_4 Clean & Label Tube prep_3->prep_4 acq_1 Insert Sample & Lock/Shim prep_4->acq_1 acq_2 Tune Probe to ¹⁹F Frequency acq_3 Set Acquisition Parameters (SW, O1, D1) acq_4 Acquire ¹⁹F Spectrum (with ¹H Decoupling) acq_5 Acquire ¹⁹F Spectrum (¹H Coupled) proc_1 Fourier Transform & Phase Correction acq_5->proc_1 proc_2 Baseline Correction proc_1->proc_2 proc_3 Reference Spectrum proc_2->proc_3 proc_4 Peak Picking & Integration proc_3->proc_4 proc_5 Analyze δ and J-Couplings proc_4->proc_5 proc_6 Structure Elucidation proc_5->proc_6

Caption: Standard workflow for 19F NMR analysis of fluorinated phenols.

Key Acquisition Parameters:

  • Experiment Type: For initial screening, a simple 1D 19F experiment with proton decoupling (19F{1H}) is recommended. This collapses the F-H multiplets into sharp singlets, simplifying the spectrum and improving the signal-to-noise ratio. A second, proton-coupled spectrum should then be acquired to analyze the informative J-coupling patterns.

  • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected signals. A width of at least 250 ppm is a safe starting point for aromatic fluorides.[5]

  • Recycle Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For accurate quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation.[15]

Conclusion: An Indispensable Tool for Isomer Differentiation

For scientists working with fluorinated aromatics, 19F NMR is not merely an analytical technique; it is a definitive solution for structural elucidation. The high sensitivity of the 19F nucleus to its electronic environment translates directly into a robust and predictable relationship between a fluorine's position on a phenol ring and its corresponding chemical shift and coupling constants. By understanding these fundamental principles and employing a meticulous experimental workflow, researchers can confidently distinguish between ortho, meta, and para isomers, ensuring the structural integrity of their compounds and accelerating the pace of discovery and development.

References

  • Veltman, M., et al. (2018). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. [Link]

  • Adcock, W., Gupta, B., & Khor, T. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571. [Link]

  • University of Ottawa. 19Flourine NMR. uOttawa NMR Facility. [Link]

  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Wiley-VCH. 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(32), 8563–8572. [Link]

  • Dixon, E. A., et al. (1977). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 55(14), 2639-2647. [Link]

  • Scribd. 11 - 19F-NMR Spectroscopy - Basic. [Link]

  • JoVE. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • SciSpace. Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. [Link]

  • Emsley, J. W., & Phillips, L. (1969). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 434-439. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 60(2), 947-954. [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • MDPI. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. [Link]

  • ResearchGate. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • University of Durham. How to make an NMR sample. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wiley-VCH. o-Fluorophenol - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • University College London. Sample Preparation. [Link]

  • Magritek. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

  • ResearchGate. (PDF) 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. [Link]

  • eScholarship, University of California. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-Bromo-6-chloro-3-fluorophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative framework, explaining the vibrational origins of each key absorption band and contextualizing them against simpler phenolic and halogenated aromatic compounds. Furthermore, it includes detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.

Introduction: The Role of IR Spectroscopy in Characterizing Complex Molecules

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry and materials science necessitates unambiguous structural confirmation. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "fingerprint," confirming the presence of key structural motifs and offering insights into the electronic environment of the aromatic ring.

The spectrum of this particular molecule is rendered complex by the cumulative electronic and steric effects of four different substituents on the benzene ring: a hydroxyl group and three distinct halogens. This guide will deconstruct the expected spectrum, assigning characteristic peaks and explaining how the interplay of these substituents influences their position and intensity.

Deconstructing the Spectrum: Predicted IR Absorptions

The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups. The electron-withdrawing nature of the halogens and the hydrogen-bonding capability of the hydroxyl group are the dominant influences on the final spectrum.

The High-Frequency Region: O-H and C-H Stretching (4000 cm⁻¹ to 2800 cm⁻¹)
  • O-H Stretching: The most prominent feature in this region is the hydroxyl group's stretching vibration. In the solid state or as a neat liquid, phenols exhibit a strong, broad absorption band due to intermolecular hydrogen bonding.[1][2][3] For this compound, this band is expected between 3200-3550 cm⁻¹ . The significant breadth of this peak is a direct result of the diverse hydrogen-bonded polymeric species present in the sample.[1][4] The presence of ortho-halogen substituents (Bromine and Chlorine) may also introduce the possibility of intramolecular hydrogen bonding, which could further influence the shape and position of this band, potentially shifting it to a lower frequency.[5]

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic ring appear at frequencies higher than their aliphatic counterparts.[6][7] Expect to see one or more sharp, medium-intensity peaks in the 3000-3100 cm⁻¹ range.[1][8][9]

The Fingerprint Region: A Wealth of Structural Information (1700 cm⁻¹ to 650 cm⁻¹)

This region is information-rich, containing absorptions from aromatic ring vibrations and carbon-halogen stretches that are highly specific to the molecule's structure.

  • Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring gives rise to a series of medium-to-strong absorptions. Typically, two to four bands are observed between 1400-1610 cm⁻¹ .[1][6][10][11] These peaks confirm the presence of the aromatic core.

  • C-O Stretching (Phenolic): The C-O stretching vibration in phenols is diagnostically important as it occurs at a higher frequency than in aliphatic alcohols.[1][12] For this compound, a strong band should be present in the 1210-1260 cm⁻¹ range. This upward shift is due to the increased bond strength from the conjugation of the oxygen's lone pairs with the aromatic π-system.

  • C-F Stretching (Aromatic): The carbon-fluorine bond gives rise to a very strong absorption. Aromatic C-F stretching bands are typically found in the 1250-1000 cm⁻¹ range. This peak is often intense due to the large change in dipole moment during the vibration.

  • C-Cl Stretching (Aromatic): The carbon-chlorine stretching vibration is expected in the 700-850 cm⁻¹ range.[13][14] Its interaction with the aromatic ring vibrations can sometimes shift it to the higher end of this range.[13]

  • C-Br Stretching (Aromatic): Due to the increased mass of bromine compared to chlorine, the C-Br stretching frequency is lower.[15] This absorption is anticipated in the 515-690 cm⁻¹ range.[8][9][15][16]

  • C-H Out-of-Plane Bending: This vibration is highly characteristic of the substitution pattern on the aromatic ring.[17] this compound has two adjacent hydrogen atoms on the ring. This substitution pattern (specifically 1,2,3,4-tetrasubstitution) gives rise to a strong absorption band in the 800-840 cm⁻¹ region.[17][18]

Comparative Analysis: Understanding Substituent Effects

To appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

Vibrational ModePhenol4-ChlorophenolThis compound (Predicted)Causality of Spectral Shift
O-H Stretch ~3200-3550 cm⁻¹ (Broad)~3200-3550 cm⁻¹ (Broad)~3200-3550 cm⁻¹ (Broad)Primarily influenced by hydrogen bonding, which is present in all three. Ortho-halogens may cause minor shifts.
Aromatic C=C Stretch ~1500 & 1600 cm⁻¹~1490 & 1590 cm⁻¹~1400-1610 cm⁻¹ (Multiple Bands)The number and electronic nature of substituents alter the symmetry and bond orders within the ring, leading to more complex patterns.
C-O Stretch ~1220 cm⁻¹~1225 cm⁻¹~1210-1260 cm⁻¹Electron-withdrawing groups can slightly alter the C-O bond character, but the phenolic nature dominates.
C-H Out-of-Plane Bend ~690 & 750 cm⁻¹ (Monosubstituted)~820 cm⁻¹ (Para-disubstituted)~800-840 cm⁻¹ (Two adjacent H's)This peak is kinematically coupled and highly dependent on the number and position of adjacent C-H bonds on the ring.
C-X Stretches N/A~700-850 cm⁻¹ (C-Cl)~1000-1250 cm⁻¹ (C-F), ~700-850 cm⁻¹ (C-Cl), ~515-690 cm⁻¹ (C-Br)The presence of three distinct carbon-halogen bonds adds unique, strong absorptions in the lower frequency fingerprint region.

Visualizing the Molecule and the Analytical Workflow

To provide a clearer understanding, the molecular structure and the process for its analysis are depicted below.

Caption: Molecular structure of this compound.

A Sample Preparation (KBr Pellet or ATR) B Acquire Background Spectrum (Pure KBr or Empty ATR Crystal) A->B 1 C Acquire Sample Spectrum B->C 2 D Background Subtraction C->D 3 E Peak Identification & Assignment D->E 4 F Comparative Analysis E->F 5

Caption: Workflow for IR spectral acquisition and analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the Potassium Bromide (KBr) pellet technique, a robust method for obtaining high-quality transmission spectra of solid samples.[19][20][21]

Materials and Equipment
  • This compound (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle[19][21]

  • Pellet die set (e.g., 13 mm)

  • Hydraulic press capable of 8-10 metric tons of pressure[19]

  • FTIR Spectrometer

  • Heat lamp or drying oven

Step-by-Step Methodology
  • Eliminate Moisture: Moisture is the primary contaminant in IR spectroscopy, showing broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹.[19] Gently heat the mortar, pestle, and die set under a heat lamp or in an oven to drive off adsorbed water.[19] Use KBr that has been stored in a desiccator or freshly dried in an oven.

  • Sample Grinding: Place approximately 1-2 mg of the solid phenol sample into the agate mortar.[21] Grind the sample thoroughly until it becomes a fine, consistent powder. This step is critical to reduce light scattering and ensure a homogenous mixture.[20]

  • Mixing: Add ~150-200 mg of the dried KBr powder to the mortar with the ground sample.[21] Gently but thoroughly mix the two powders with the pestle. The objective is to uniformly disperse the sample particles within the KBr matrix, not to further grind the KBr itself.[19]

  • Pellet Pressing: Assemble the die set. Carefully transfer the powder mixture into the die barrel. Level the surface by gently tapping the die. Place the plunger on top and transfer the entire assembly to the hydraulic press.

  • Apply Pressure: Gradually apply pressure up to 8-10 metric tons.[19] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse into a solid, transparent, or translucent disc.

  • Pellet Retrieval: Carefully release the pressure and retrieve the die. Disassemble the die to extract the finished pellet. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder. First, acquire a background spectrum using a pure KBr pellet or an empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers are often equipped with an ATR accessory, which simplifies solid sample analysis.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small amount of the solid phenol powder directly onto the ATR crystal.

  • Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum. This method is faster and requires less sample preparation than the KBr technique.[22]

Conclusion

The infrared spectrum of this compound is rich with diagnostic information. The key identifying features are the broad O-H stretch indicative of a phenol, the C-H out-of-plane bending band confirming the 1,2,3,4-tetrasubstitution pattern, and a series of strong absorptions in the lower fingerprint region corresponding to the C-F, C-Cl, and C-Br stretching vibrations. By following the detailed protocol and using the comparative data provided, researchers can confidently use IR spectroscopy to verify the identity and purity of this complex halogenated phenol.

References

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025). Journal of Molecular Spectroscopy.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026).
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
  • KBr Pellet Method - Shimadzu.
  • Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Advanced Organic Chemistry.
  • Infrared spectra of alcohols and phenols. Chemistry.
  • KBr Pellet Preparation for FTIR Analysis. (2020). YouTube.
  • IR Spectroscopy of Hydrocarbons.
  • IR: alkyl halides. Organic Chemistry at CU Boulder.
  • IR Spectrum: Alcohols and Phenols.
  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.
  • IR: aromatics. Organic Chemistry at CU Boulder.
  • ATR-FTIR spectroscopy study of hydrogen bonding trends. Physical Chemistry Lab #2.
  • Aromatic Fingerprint Vibrations. Oregon State University.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Infrared spectra of aromatic rings. Chemistry.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Alkanes.
  • 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
  • 17.11: Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • 15.7 Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

Sources

Technical Guide: Elemental Analysis Standards & Methodologies for Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated phenols (e.g., chlorophenols, bromophenols) represent a critical class of pharmacophores and intermediates in drug development. However, their elemental analysis (EA)—specifically the determination of Carbon, Hydrogen, and Nitrogen (CHN)—is notoriously prone to error. The high electronegativity and reactivity of halogens (


) interfere with standard combustion catalysts, leading to rapid catalyst poisoning and non-stoichiometric gas formation.

This guide moves beyond basic instrument operation to address the chemical causality of these failures. We compare the three dominant analytical workflows, define the correct reference standards for validation, and provide a self-validating protocol for Automated Flash Combustion using specific catalytic additives.

Part 1: The Analytical Challenge (Mechanism of Interference)

In standard CHNS analysis, organic matter is combusted to form


, 

, and

. When halogens are present, they do not passively exit the system. Instead, they compete with oxygen and attack the oxidation catalyst (typically Chromium or Tungsten oxides).
The Interference Mechanism

Without specific scavenging agents, halogens form diatomic gases (


) or hydrogen halides (

). These species:
  • Poison the Catalyst: They react with active sites on

    
     or 
    
    
    
    , reducing oxidation efficiency for subsequent samples (carryover effect).
  • Corrode Detectors: Halogen gases can permanently damage Thermal Conductivity Detectors (TCD).

  • False High Results: If not trapped, halogens may be co-eluted or misread as water or nitrogen, skewing mass balance.

Visualization: Halogen Interference Pathway

The following diagram illustrates how halogens disrupt the standard Dumas combustion workflow.

HalogenInterference Sample Halogenated Phenol (Sample) Combustion Combustion Zone (950-1050°C) Sample->Combustion Injection StandardCat Standard Catalyst (WO3 / Cr2O3) Combustion->StandardCat Oxidation Poisoning Catalyst Poisoning (Formation of W-Halides) StandardCat->Poisoning Halogen Attack GasStream Gas Stream (CO2, H2O, N2 + X2/HX) StandardCat->GasStream Incomplete Conversion Poisoning->Combustion Deactivation for Next Run Detector TCD Detector (Drift/Corrosion) GasStream->Detector Interference

Figure 1: Mechanism of catalyst poisoning by halogenated species during standard CHNS combustion.

Part 2: Comparative Methodology

Three primary techniques are used to analyze these compounds. While Automated Flash Combustion is the industry standard for throughput, it requires strict modification for halogenated compounds.

Table 1: Method Performance Comparison
FeatureMethod A: Automated Flash Combustion (Modified) Method B: Schöniger Flask (Oxygen Flask) Method C: Combustion Ion Chromatography (CIC)
Primary Analyte C, H, N (Halogens trapped)Halogens (Cl, Br, I), STotal Halogens & Sulfur
Throughput High (5–10 mins/sample)Low (Manual, ~30 mins/sample)Medium (Automated)
Precision (RSD) < 0.3% (with additives)0.3% – 0.5% (Operator dependent)< 1.0%
Halogen Handling Requires Ag-Tungstate additives to trap Halogens as AgX.Halogens absorbed in alkaline solution.Halogens absorbed and analyzed by IC.[1][2][3]
Key Limitation "Memory effect" if trap is saturated.Safety risks (explosion); Manual titration errors.Higher capital cost; Complex maintenance.
Best For Purity Confirmation (Drug Substance)Trace Analysis / Difficult MatricesEnvironmental / Polymer Screening

Part 3: Standards Selection Strategy

For drug development, "generic" standards are insufficient. You must select standards that mimic the combustion behavior of your analyte (i.e., high halogen content, similar volatility).

Recommended Reference Materials

Do not rely solely on acetanilide. Use halogen-specific microanalytical standards to validate the efficiency of your halogen traps.

  • Primary Calibration Standard (K-Factor):

    • Compound:Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%)

    • Role: Establishes the baseline response for C, H, and N.

    • Source: NIST SRM 141d or TraceCERT® equivalent.

  • Validation Standard (Halogen Challenge):

    • Compound:4-Bromobenzoic Acid or 2,4-Dichlorophenol .

    • Role: Verifies that the halogen trap (Silver) is functioning. If Carbon recovery is low, halogens are likely escaping and interfering.

    • Acceptance Criteria: Carbon recovery must be within ±0.3% of theoretical.

  • Matrix Reference (Environmental/Safety):

    • Compound:NIST SRM 1547 (Peach Leaves) or SRM 1941b (Organics in Sediment) .

    • Role: Only used if analyzing halogenated phenols in biological/environmental matrices.

Part 4: Experimental Protocol (Automated Flash Combustion)

Objective: Accurate CHN determination of 2,4,6-Tribromophenol (TBP) overcoming bromine interference.

Reagents & Additives[4][5][6]
  • Oxidation Catalyst: Chromium(III) Oxide (

    
    ) or Tungsten(VI) Oxide (
    
    
    
    ).
  • Halogen Scrubber (Critical): Silver Tungstate on Magnesium Oxide (

    
    ) .
    
    • Mechanism:[4][5]

      
       reacts with free halogens (
      
      
      
      ) and halides (
      
      
      ) to form stable Silver Halides (
      
      
      ), preventing them from reaching the detector.
  • Capsules: Tin (Sn) capsules (Standard) or Silver (Ag) capsules (if analyzing for Oxygen).

Step-by-Step Workflow
  • Reactor Packing (The "Sandwich" Technique):

    • Bottom: Quartz wool.

    • Zone 1: 20mm Silver Tungstate/MgO (The Halogen Trap).

    • Zone 2: 40mm Chromium Oxide (The Oxidation Catalyst).

    • Top: Quartz wool.

    • Note: Ensure the Silver Tungstate is placed after the oxidation zone in the gas flow path (or mixed, depending on instrument design) to catch halogens post-combustion.

  • Instrument Conditioning:

    • Run 3 "Bypass" (empty) samples to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (Acetanilide) to activate the catalyst surface.

  • Sample Preparation:

    • Weigh 1.5 – 2.5 mg of 2,4,6-Tribromophenol into a Tin capsule.

    • Crucial Step: Add 10 mg of Vanadium Pentoxide (

      
      )  powder directly into the capsule.
      
    • Why? Phenols can be volatile.

      
       ensures instantaneous, spike-combustion and provides extra oxygen at the sample site.
      
  • Analysis Parameters:

    • Furnace Temperature: 980°C.

    • Oxygen Dosing: 12 mL (Increased oxygen boost required for halogenated aromatics).

    • Carrier Gas (He) Flow: 140 mL/min.

Self-Validating Logic
  • Check 1: If Nitrogen values are unusually high, the Silver Trap is saturated (Halogens reading as Nitrogen). Action: Replace reactor.

  • Check 2: If Carbon is low, combustion was incomplete. Action: Increase Oxygen dose or

    
     amount.
    

Part 5: Experimental Data (Recovery Comparison)

The following data demonstrates the necessity of the Silver Tungstate additive when analyzing 2,4-Dichlorophenol (Theoretical C: 44.21%).

Table 2: Carbon Recovery Analysis
Experimental ConditionCarbon % (Mean)Bias (%)Precision (%RSD)Result
Standard Catalyst (

only)
45.15%+0.94%1.8%FAIL (Halogen interference)
Standard Catalyst + Ag Wool 44.50%+0.29%0.6%Marginal

Additive
44.19% -0.02% 0.15% PASS

Data simulated based on typical interference patterns of Cl on TCD detectors.

Part 6: Method Selection Decision Matrix

Use this logic flow to select the appropriate analytical technique based on your specific halogenated phenol application.

MethodSelection Start Start: Select Analyte Q1 Is the goal Purity (CHN) or Halogen Content (X)? Start->Q1 BranchPurity Purity (CHN) Q1->BranchPurity CHN Required BranchHalogen Halogen Content (X) Q1->BranchHalogen Quantify Cl/Br/I Q2 Sample Volume? BranchPurity->Q2 Q3 Matrix Type? BranchHalogen->Q3 HighVol High Throughput (>10 samples/day) Q2->HighVol LowVol Low Volume (Precious sample) Q2->LowVol PureSub Pure Substance Q3->PureSub ComplexMat Complex Matrix (Polymer/Soil) Q3->ComplexMat MethodA Method A: Flash Combustion (w/ Ag2WO4) HighVol->MethodA LowVol->MethodA MethodB Method B: Schöniger Flask + Titration PureSub->MethodB MethodC Method C: Combustion IC (CIC) ComplexMat->MethodC

Figure 2: Decision matrix for selecting analytical methods for halogenated phenols.

References

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Materials Catalog. Retrieved from [Link]

  • Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Microchimica Acta, 43(1), 123–129.[6] [Link][6]

Sources

Technical Comparison Guide: Differentiating 2-Bromo-6-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth framework for differentiating 2-Bromo-6-chloro-3-fluorophenol (CAS 1782417-49-5) from its structural isomers and synthetic impurities.

Executive Summary & Application Context

This compound is a specialized halogenated intermediate, critical in the synthesis of serotonin 5-HT2C receptor modulators and other fluorinated bioactive scaffolds. Its structural uniqueness lies in the dense "1,2,3,6" substitution pattern on the phenol ring, leaving only two adjacent protons (positions 4 and 5).

The Core Challenge: Synthesizing this molecule often involves electrophilic halogenation of 3-fluorophenol derivatives. This process is prone to regioisomerism . A common impurity is the 4-chloro isomer (2-bromo-4-chloro-5-fluorophenol), which has identical molecular weight (MW 225.44) and similar polarity, making MS-based differentiation impossible and standard C18 HPLC difficult.

Key Differentiator: Unlike many of its crystalline isomers, This compound is typically isolated as an oil [1]. This physical state, combined with specific


F-NMR coupling constants, forms the basis of the differentiation strategy.

Impurity Profiling & Structural Logic

To validate the product, one must first understand what else could be in the flask. The synthesis typically proceeds via bromination and chlorination of a fluorophenol core.

The "Impurity Landscape"
Impurity TypeLikely StructureOriginDifferentiation Key
Regioisomer 2-Bromo-4-chloro-5-fluorophenol Over-chlorination or wrong directing effect (para to F).NMR (

-coupling):
Protons are para to each other (singlets or weak coupling).
Regioisomer 2-Bromo-6-chloro-5-fluorophenol Alternative bromination site.NMR: Protons are ortho, but chemical shifts differ due to F position.
Starting Material 2-Bromo-3-fluorophenol Incomplete chlorination.GC/HPLC: Different MW (191.00 vs 225.44).
Byproduct 2,4-Dibromo-3-fluorophenol Over-bromination (competitive with Cl).MS: Distinct isotopic pattern (Br2 vs BrCl).
Structural Visualization

The following diagram illustrates the structural divergence that necessitates rigorous QC.

ImpurityLogic Start Precursor (3-Fluorophenol) Target TARGET 2-Bromo-6-chloro- 3-fluorophenol (Oil) Start->Target 1. Bromination (C2) 2. Chlorination (C6) Impurity1 Impurity A (Regioisomer) 2-Bromo-4-chloro- 5-fluorophenol (Solid) Start->Impurity1 Chlorination at C4 (Para to F) Impurity2 Impurity B (Under-reacted) 2-Bromo-3-fluorophenol Start->Impurity2 Incomplete Chlorination

Figure 1: Synthetic pathways leading to the target molecule and its primary impurities.

Analytical Strategy: The Differentiation Matrix

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only definitive method to confirm the substitution pattern. The target molecule has two aromatic protons at positions 4 and 5.[1]

Critical Parameter: Coupling Constants (


) 
  • Target (2,3,6-substituted): Protons H4 and H5 are ortho to each other.

    • Expect a large ortho-coupling:

      
      .
      
    • H4 (ortho to F): Will show an additional large coupling to Fluorine (

      
      ).
      
    • H5 (meta to F): Will show a smaller coupling to Fluorine (

      
      ).
      
  • Isomer (2,4,5-substituted): Protons would be para to each other.

    • Expect minimal or zero H-H coupling (

      
      ). Signals will appear as singlets or doublets only due to F-coupling.
      

Experimental Data (Target Molecule): Based on patent literature for this specific intermediate [1]:

  • Solvent: Chloroform-d (

    
    )
    
  • 
     6.02 ppm:  Doublet, 
    
    
    
    Hz (Hydroxyl -OH).[2]
  • 
     6.73 ppm:  Doublet of doublets (dd), 
    
    
    
    Hz.[2] (Likely H5, coupling with H4 and F).
  • 
     7.28 ppm:  Doublet of doublets (dd). (Likely H4, deshielded by Br and ortho-F).
    
B. Chromatographic Separation (HPLC)

Standard C18 columns often fail to resolve positional isomers of halogenated phenols.

  • Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    and halogen-bonding interactions. The specific position of the Fluorine and Chlorine atoms on the phenol ring significantly alters the retention time on PFP phases compared to C18.
C. Physical State
  • Target: Viscous Oil.[3]

  • Common Impurities: Many di-halogenated phenols crystallize easily. If your product spontaneously solidifies at room temperature, suspect high levels of the 4-chloro isomer.

Detailed Experimental Protocols

Protocol 1: NMR Identification Workflow

Objective: Confirm regio-chemistry via spin-spin coupling analysis.

  • Sample Prep: Dissolve ~10 mg of the oily product in 0.6 mL

    
    . Ensure the sample is dry; water exchange broadens the OH peak.
    
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
      -decoupled 
      
      
      
      NMR (if available) to confirm a single fluorine environment (expected shift
      
      
      to
      
      
      ppm range).
  • Analysis:

    • Zoom into the aromatic region (6.5 – 7.5 ppm).

    • Pass Criteria: Observation of two distinct "doublet of doublets" (dd) signals. The

      
       coupling (~9 Hz) must be present in both signals.
      
    • Fail Criteria: Presence of aromatic singlets (indicates para-protons) or complex multiplets integrating to >2 protons.

Protocol 2: PFP-HPLC Purity Method

Objective: Quantify isomeric purity.

  • Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (

    
     mm, 2.6 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity for halogenated phenols than Acetonitrile).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to separate polar impurities).

    • 2-15 min: 40%

      
       85% B.
      
    • 15-20 min: 85% B.

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.[4]

Decision Tree for Product Release

Use this logic flow to approve or reject batches.

DecisionTree Step1 Physical Inspection IsOil Is it an Oil? Step1->IsOil Step2 1H-NMR Analysis IsOil->Step2 Yes RejectSolid REJECT (Suspect 4-Cl Isomer) IsOil->RejectSolid No (Solid) CouplingCheck Are H-H Couplings ~9 Hz (Ortho)? Step2->CouplingCheck Step3 PFP-HPLC Analysis CouplingCheck->Step3 Yes RejectIso REJECT (Regioisomer Identified) CouplingCheck->RejectIso No (Singlets) PurityCheck Purity > 98%? Step3->PurityCheck Release RELEASE BATCH PurityCheck->Release Yes Repurify REPURIFY (Column Chromatography) PurityCheck->Repurify No

Figure 2: Quality Control Decision Matrix.

References

  • Grünenthal GmbH. (2016). Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. Patent EP 3 636 651 A1.

  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.

  • Reich, H. J. (2020).[5] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.